Ethyl 2-Fluoro-4-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWYQWFYLDBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596039 | |
| Record name | Ethyl 2-fluoro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205750-82-9 | |
| Record name | Ethyl 2-fluoro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 2-Fluoro-4-iodobenzoate
High-Value Scaffold for Medicinal Chemistry & Materials Science
Executive Summary
Ethyl 2-fluoro-4-iodobenzoate (CAS: 205750-82-9) is a specialized poly-functionalized aromatic building block. Its value lies in its orthogonal reactivity : it possesses three distinct reactive handles—an iodine atom (highly reactive for Pd-catalyzed cross-coupling), a fluorine atom (ortho-directing, metabolic blocker, and potential SNAr site), and an ester group (electrophile for acylation or reduction).
This guide provides a comprehensive technical analysis of this molecule, designed for researchers optimizing the synthesis of biaryl kinase inhibitors, agrochemicals, and advanced organic materials.
Physicochemical Profile
The unique substitution pattern of the 2-fluoro-4-iodo moiety imparts specific electronic and physical characteristics. The high density is attributed to the heavy iodine atom.
| Property | Data | Technical Note |
| CAS Number | 205750-82-9 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈FIO₂ | |
| Molecular Weight | 294.06 g/mol | Heavy atom effect (Iodine) |
| Physical State | Viscous Liquid / Low-melting Solid | Tendency to supercool; crystallizes upon standing. |
| Density | 1.729 g/cm³ | Significantly denser than water. |
| Boiling Point | ~299°C (at 760 mmHg) | High thermal stability required for distillation. |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water. |
| Predicted pKa | ~ -6.5 (Conjugate acid) | Ester oxygen protonation. |
Synthetic Access & Scalability
The most robust route to this compound is the acid-catalyzed Fischer esterification of 2-fluoro-4-iodobenzoic acid . This method is preferred over alkylation (using EtI/Base) for scale-up due to atom economy and ease of purification.
Optimized Protocol: Fischer Esterification
-
Precursor: 2-Fluoro-4-iodobenzoic acid (CAS: 124700-40-9)
-
Reagents: Absolute Ethanol (Excess), conc. H₂SO₄ (Catalytic).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-fluoro-4-iodobenzoic acid (1.0 equiv).
-
Solvent: Add Absolute Ethanol (10-15 volumes). The excess alcohol drives the equilibrium toward the ester (Le Chatelier’s principle).
-
Catalyst: Slowly add conc. H₂SO₄ (0.1 - 0.2 equiv) at room temperature.
-
Reflux: Heat to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (System: 10% EtOAc/Hexanes) or LCMS. The acid spot (baseline) should disappear.
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove excess ethanol.
-
Dilute residue with EtOAc and wash carefully with Saturated NaHCO₃ (to neutralize catalyst and remove unreacted acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Usually obtained as a pure oil/solid. If necessary, purify via short-path silica plug (eluent: 5% EtOAc/Hexanes).
Figure 1: Acid-catalyzed Fischer esterification pathway driven by equilibrium dynamics.
Chemoselectivity & Functionalization
The primary utility of this scaffold is its ability to undergo sequential, orthogonal functionalization.
-
C–I Bond (Most Reactive): The C–I bond is the "softest" electrophile. It undergoes Oxidative Addition with Pd(0) rapidly, allowing for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at room temperature or mild heating.
-
Ester (Moderately Reactive): Stable to standard cross-coupling conditions (basic/neutral). Can be hydrolyzed to the acid, reduced to the benzyl alcohol, or converted to an amide after the C–I bond manipulation.
-
C–F Bond (Least Reactive): The fluorine atom is generally inert to Pd-catalysis but activates the ring for SNAr reactions if strong nucleophiles are used, or serves as a metabolic blocking group in medicinal chemistry.
Standard Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Selective arylation at the 4-position without affecting the ester or fluorine.
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against air/moisture.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Degas solvents with Nitrogen/Argon for 15 minutes (Critical: prevents homocoupling of boronic acid).
-
Combine substrate, boronic acid, base, and catalyst in a reaction vial.
-
Add degassed solvent.
-
Heat to 80°C for 2–4 hours.
-
Validation: Monitor disappearance of the starting iodide (retention time shift in LCMS). The Fluorine signal in ¹⁹F NMR will shift slightly but remain intact.
Medicinal Chemistry Applications
This scaffold is frequently employed in the synthesis of Kinase Inhibitors (e.g., MEK, BRAF, or Aurora kinase pathways). The 2-fluoro group is often critical for:
-
Conformational Locking: The F...H dipole interaction can lock the biaryl system into a specific twist angle, improving binding selectivity.
-
Metabolic Stability: Blocking the C4 position (via the iodine coupling) and the C2 position (fluorine) prevents P450-mediated oxidation at these susceptible sites.
Figure 2: Typical workflow for converting the scaffold into a bioactive biaryl amide inhibitor.
Handling & Safety (E-E-A-T)
While specific toxicological data for the ester is limited, data from the parent acid (2-Fluoro-4-iodobenzoic acid) and analogs suggests significant hazards.
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed) - Extrapolated from parent acid.
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Skin Sensitization: Potential sensitizer due to the reactive ester/halide nature.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon). Iodine-containing compounds can be light-sensitive; amber vials are recommended.
-
Disposal: Must be treated as halogenated organic waste. Do not dispose of in general aqueous waste streams.
References
-
Alfa Chemistry. (2025).[1][2][3] this compound Physical Properties and CAS Data. Retrieved from
-
PubChem. (2025).[4][5][6] Compound Summary: Ethyl 4-iodobenzoate (Analogous Reactivity Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Fluoro-2-iodobenzoic acid. Retrieved from
-
ChemicalBook. (2025).[2] Synthesis and Properties of Fluorinated Benzoates. Retrieved from
-
BenchChem. (2025).[3] Applications of Fluorobenzoic Acid Scaffolds in Medicinal Chemistry. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
Ethyl 2-Fluoro-4-iodobenzoate: Structural Analysis and Synthetic Utility in Medicinal Chemistry
[1]
Executive Summary
This compound (CAS 205750-82-9) is a specialized halogenated aromatic building block critical to modern drug discovery.[1][2] Distinguished by its unique substitution pattern—incorporating a hard electrophile (ethyl ester), a versatile cross-coupling handle (iodine), and a metabolic modulator (fluorine)—this compound serves as a linchpin in the synthesis of complex biaryl scaffolds.
This guide provides a comprehensive technical analysis of its structural properties, synthesis protocols, and application in developing retinoid and androgen receptor antagonists.
Chemical Identity and Structural Analysis[3][4]
Core Molecular Architecture
The molecule comprises a benzene ring trisubstituted at the 1, 2, and 4 positions. Its utility stems from the differential reactivity of these three functional groups, allowing for orthogonal functionalization strategies.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 205750-82-9 |
| Molecular Formula | C₉H₈FIO₂ |
| Molecular Weight | 294.06 g/mol |
| SMILES | CCOC(=O)C1=C(F)C=C(I)C=C1 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Electronic and Steric Effects
-
C4-Iodine (Leaving Group): The iodine atom at the para position is the most reactive site for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The C-I bond is weaker than C-Br or C-Cl, facilitating rapid oxidative addition to Pd(0) species.
-
C2-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C4-I bond for nucleophilic attacks or oxidative addition. Crucially, the fluorine atom often acts as a bioisostere for hydrogen, blocking metabolic oxidation at the C2 position while modulating the pKa of the benzoic acid derivative upon hydrolysis.
-
C1-Ethyl Ester (Electrophile): The ester moiety serves as a masked carboxylic acid. It is stable under many cross-coupling conditions but can be readily hydrolyzed to the free acid or reduced to a benzyl alcohol.
Synthesis and Manufacturing
The industrial and laboratory-scale preparation of this compound typically proceeds via Fischer esterification of the parent acid, 2-fluoro-4-iodobenzoic acid.
Synthesis Pathway Diagram
Figure 1: Acid-catalyzed esterification pathway for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
Note: This protocol is adapted from standard methodologies for halogenated benzoic acids.
Reagents:
-
2-Fluoro-4-iodobenzoic acid (1.0 equiv)
-
Absolute Ethanol (Solvent/Reagent, 10-20 volumes)
-
Thionyl Chloride (SOCl₂) (1.5 equiv) or Conc. H₂SO₄ (0.1 equiv)
Procedure:
-
Setup: Charge a round-bottom flask with 2-fluoro-4-iodobenzoic acid and absolute ethanol.
-
Activation:
-
Method A (SOCl₂): Cool the solution to 0°C. Add thionyl chloride dropwise to control the exotherm.
-
Method B (H₂SO₄): Add concentrated sulfuric acid dropwise at room temperature.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The starting acid (polar) should disappear, replaced by the less polar ester.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product is typically obtained as a clear oil or solid which may require short-path distillation or recrystallization if high purity (>98%) is required.
Applications in Drug Discovery[6][7][8][9]
This compound is a "privileged structure" intermediate. Its primary utility lies in constructing biaryl systems found in receptor antagonists.
Retinoid Receptor Antagonists
Research cited in patent literature (e.g., US5958954A) highlights the use of this compound to synthesize retinoid antagonists. These molecules are designed to mitigate the side effects of retinoid therapy or treat retinoid toxicity.[3]
-
Mechanism: The iodine handle allows for the attachment of hydrophobic tail groups (via Sonogashira or Suzuki coupling) that mimic the retinoic acid side chain, while the fluorinated benzoate head mimics the polar anchoring domain.
Androgen Receptor Antagonists (Prostate Cancer)
In the development of androgen receptor (AR) antagonists (e.g., WO 2013/084138), the 2-fluoro-4-iodobenzoate scaffold is used to create the core pharmacophore.
-
Role of Fluorine: The C2-fluorine atom is critical here. It prevents metabolic degradation of the ring and influences the conformational lock of the biaryl system relative to the receptor binding pocket.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the functionalization of the C4-iodine.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing: Combine the ester, boronic acid, and base in the solvent mixture. Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalysis: Add the Palladium catalyst.
-
Reaction: Heat to 80–100°C for 4–12 hours under nitrogen atmosphere.
-
Isolation: Dilute with water, extract with EtOAc, and purify via silica gel flash chromatography.
Catalytic Cycle Visualization
Figure 2: Suzuki-Miyaura catalytic cycle illustrating the activation of the C-I bond.
Safety and Handling (SDS Summary)
While specific toxicological data for this ester may be limited, it should be handled with the precautions standard for alkylating agents and halogenated aromatics.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations, especially those involving silica gel purification or heating, must be performed inside a certified chemical fume hood.
-
Storage: Store in a cool, dry place away from light (iodides can degrade/discolor upon prolonged light exposure).
References
-
PubChem. Ethyl 4-iodobenzoate (Analog Reference & CAS Verification). National Library of Medicine. Available at: [Link]
- Google Patents.Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities (US5958954A).
- Google Patents.Compounds as Androgen Receptor Antagonists (WO 2013/084138).
-
Organic Syntheses. General Procedures for Esterification of Halogenated Benzoic Acids. Available at: [Link]
Introduction: The Strategic Importance of Ethyl 2-Fluoro-4-iodobenzoate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-Fluoro-4-iodobenzoate
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an ester, a fluorine atom, and an iodine atom, makes it a versatile building block for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of a reliable and scalable two-step synthesis protocol for this compound, intended for researchers, chemists, and professionals in drug development.
Retrosynthetic Analysis and Strategy
Therefore, a logical and efficient synthetic pathway is a two-step process:
-
Diazotization and Iodination: Synthesis of 2-Fluoro-4-iodobenzoic acid from 4-amino-2-fluorobenzoic acid via a Sandmeyer reaction.
-
Fischer-Speier Esterification: Conversion of the synthesized 2-Fluoro-4-iodobenzoic acid to this compound using ethanol in the presence of an acid catalyst.
This guide will detail the mechanistic underpinnings and provide a field-proven protocol for each of these critical steps.
Step 1: Synthesis of 2-Fluoro-4-iodobenzoic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to substitute an aromatic amino group with a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1][2] This transformation is particularly valuable as it allows for substitution patterns that are not achievable through direct electrophilic aromatic substitution.[2]
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 4-amino-2-fluorobenzoic acid, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, leading to a series of proton transfers and water elimination to form a relatively stable aryldiazonium salt.[4] Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Iodide Displacement: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen group (N₂), which is an excellent leaving group, to form the desired 2-Fluoro-4-iodobenzoic acid. Unlike Sandmeyer reactions involving copper catalysts for chloride or bromide installation, the iodination step does not typically require a catalyst.[2]
Detailed Experimental Protocol: 2-Fluoro-4-iodobenzoic Acid
Materials and Reagents:
-
4-amino-2-fluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ice
Procedure:
-
Amine Dissolution: In a flask equipped with a magnetic stirrer, suspend 4-amino-2-fluorobenzoic acid (1.0 eq.) in a mixture of deionized water and concentrated HCl. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be applied if necessary, but the solution must be cooled back down before proceeding.
-
Diazotization: Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C. Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of brown nitrogen dioxide gas.
-
Confirmation of Diazotization: After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper; a positive test (immediate blue-black color) indicates the presence of excess nitrous acid.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.2 eq.) in a minimal amount of deionized water and cool it in an ice bath. Slowly add the cold KI solution to the cold diazonium salt solution.
-
Decomposition of Diazonium Salt: After the addition is complete, nitrogen gas will begin to evolve, and a dark precipitate should form.[1] Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours. To ensure complete decomposition, gently heat the mixture in a water bath at 40-50 °C for approximately 30 minutes, or until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. If the solution has a dark iodine color, add a small amount of sodium sulfite or sodium thiosulfate solution to quench any excess iodine, until the color fades to a pale yellow or off-white suspension.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude 2-Fluoro-4-iodobenzoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Synthesis of this compound via Fischer Esterification
Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5] To maximize the yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol or by removing the water formed during the reaction.[6]
Mechanistic Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol molecule then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product.
Detailed Experimental Protocol: this compound
Materials and Reagents:
-
2-Fluoro-4-iodobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-Fluoro-4-iodobenzoic acid (1.0 eq.) in an excess of absolute ethanol (which acts as both reagent and solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%) to the stirred suspension. Alternatively, thionyl chloride (1.2-1.5 eq.) can be used, which offers the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the oily residue in an organic solvent like diethyl ether or ethyl acetate.[7] Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The final product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.[7]
Data Summary and Visualization
Table 1: Key Reaction Parameters
| Parameter | Step 1: Sandmeyer Reaction | Step 2: Fischer Esterification |
| Starting Material | 4-amino-2-fluorobenzoic acid | 2-Fluoro-4-iodobenzoic acid |
| Key Reagents | NaNO₂, KI, HCl | Absolute Ethanol |
| Catalyst | None | Concentrated H₂SO₄ or SOCl₂ |
| Temperature | 0–5 °C (diazotization), RT to 50 °C | Reflux (approx. 78 °C) |
| Reaction Time | 2–4 hours | 3–5 hours |
| Typical Yield | 70–85% | >90% |
| Product | 2-Fluoro-4-iodobenzoic acid | This compound |
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Conclusion and Best Practices
The described two-step synthesis provides a robust and efficient pathway to this compound. Success in this synthesis hinges on careful control of key parameters. For the Sandmeyer reaction, maintaining low temperatures during diazotization is paramount to avoid unwanted side reactions and decomposition. In the Fischer esterification step, ensuring anhydrous conditions and using a sufficient excess of ethanol are crucial for driving the reaction to completion. Adherence to these protocols will enable researchers and drug development professionals to reliably produce this valuable synthetic intermediate for a wide range of applications.
References
-
PrepChem.com. Synthesis of Ethyl-4-iodobenzoate (Compound 29). Available from: [Link]
-
Chemistry Online. Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). (2022-11-30). Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Chemguide. Esterification of Carboxylic Acids. Available from: [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. (2019-06-05). Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]
Sources
Ethyl 2-Fluoro-4-iodobenzoate safety data sheet (SDS)
Chemical Profile & Strategic Utility
Ethyl 2-Fluoro-4-iodobenzoate is a specialized halogenated ester used primarily as a scaffold in the synthesis of pharmaceutical intermediates.[1] Its value lies in its orthogonal reactivity : the iodine atom at the C4 position serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom at C2 modulates metabolic stability and lipophilicity in bioactive molecules.[1]
Identity Matrix
| Parameter | Technical Specification |
| CAS Number | 205750-82-9 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 294.06 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, MeOH |
| Stability | Light-sensitive (Iodide degradation); Moisture-sensitive (Ester hydrolysis) |
Hazard Mechanics & Toxicology (The "Why")
Standard Safety Data Sheets (SDS) list H-codes, but for a researcher, understanding the mechanism of toxicity is crucial for risk mitigation.[1]
-
Skin & Eye Irritation (H315, H319): As an ester with a halogenated aromatic core, this compound acts as a lipophilic irritant.[1] Upon contact, it penetrates the stratum corneum, where local hydrolysis (by skin esterases) can release 2-fluoro-4-iodobenzoic acid, lowering local pH and causing chemical dermatitis.[1]
-
Respiratory Irritation (H335): If aerosolized (during high-vac transfer or heating), the compound irritates mucous membranes.[1] The iodine substituent poses a risk of dehalogenation at high temperatures, potentially releasing elemental iodine (sensitizer/corrosive).[1]
-
Acute Toxicity (H302): Harmful if swallowed.[1] While not a potent alkylating agent like methyl iodide, the aryl iodide moiety is biologically active and can disrupt thyroid function upon chronic high-level exposure due to iodine metabolism interference.[1]
Operational Protocol: Safe Synthesis Workflow
This protocol is designed to mitigate the specific risks of lipophilic absorption and hydrolysis .[1]
A. Engineering Controls & PPE
-
Ventilation: All handling must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).[1]
-
Glove Selection: Standard Latex is insufficient due to the compound's lipophilicity.[1] Use Nitrile (0.11 mm minimum) for incidental splash; Double-glove or use Silver Shield for prolonged handling.[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1] Face shields are recommended during scale-up (>10g).[1]
B. Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for safe transfer and reaction setup, prioritizing containment.
Figure 1: Logic flow for the safe handling and transfer of this compound, differentiating between physical states to minimize exposure.[1]
Emergency Response & First Aid
Because this compound is lipophilic (water-insoluble), standard water flushing is often ineffective for skin decontamination.[1]
Exposure Logic Tree
Figure 2: Emergency response protocol emphasizing lipophilic decontamination strategies for skin contact.
Specific Medical Notes
-
Skin: Do not use organic solvents (acetone/ethanol) to wash skin; this increases permeability and systemic absorption.[1] Use Polyethylene Glycol (PEG-400) if available, or copious soap and water.[1]
-
Spill Cleanup: Adsorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as the iodine content poses a potential (though low) oxidative risk under fire conditions.[1] Dispose of as Halogenated Organic Waste .[1]
Synthesis Context: Reaction Safety
When using this compound in cross-coupling reactions (e.g., Suzuki):
-
Degassing: The aryl iodide bond is susceptible to homolytic cleavage under UV light or high heat.[1] Ensure reaction solvents are thoroughly degassed (sparged with N
/Ar) to prevent side reactions and iodine liberation.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Base Compatibility: The ethyl ester is sensitive to hydrolysis.[1] When using bases like K
COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> or NaOH, ensure the solvent system (e.g., Dioxane/Water) and temperature are controlled to prevent saponification to the acid, unless intended. -
Waste Streams: Aqueous layers from workups will contain iodide salts.[1] Organic layers will contain the fluorinated scaffold.[1] Do not mix with acidic waste streams where HI (Hydroiodic acid) could theoretically form.[1]
References
-
PubChem. (2024).[1] Ethyl 4-iodobenzoate Compound Summary (Analogous Hazard Data). National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Sources
Technical Guide: Solubility Profile & Handling of Ethyl 2-Fluoro-4-iodobenzoate (CAS 205750-82-9)
[1][2]
Executive Summary
Ethyl 2-Fluoro-4-iodobenzoate (CAS 205750-82-9) is a high-value halogenated aromatic ester used primarily as a regiospecific scaffold in pharmaceutical synthesis.[1][2] Its structural duality—containing a labile iodine for cross-coupling (Suzuki-Miyaura, Heck) and a fluorine atom for metabolic stability or further nucleophilic aromatic substitution (
This guide addresses a common gap in the literature: the specific solubility profile of this intermediate. While specific gravimetric solubility data is often proprietary, this document synthesizes physicochemical principles with field-proven solvent selection strategies to ensure optimal handling, reaction yield, and purification.[1][2]
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior of this compound, we must analyze its molecular architecture.[1][2]
Compound Identity:
Structural Analysis: The molecule consists of a lipophilic phenyl core decorated with three functionalities:[1]
-
Ethyl Ester: Provides moderate polarity and hydrogen bond acceptance, enabling solubility in polar aprotic solvents and esters.[1][2]
-
Iodine (C-4): A large, polarizable "soft" halogen that increases lipophilicity and van der Waals interactions, enhancing solubility in chlorinated solvents and aromatics.[1][2]
-
Fluorine (C-2): A small, highly electronegative atom that modulates the dipole moment but does not significantly promote water solubility.[1][2]
Predicted Solubility Matrix: Based on the "Like Dissolves Like" principle and analogous data from Ethyl 4-iodobenzoate, the following solubility profile is established:
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Standard extraction, chromatography loading.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for Pd-catalyzed cross-coupling reactions.[1][2] |
| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | High (50–100 mg/mL) | General reaction media, crystallization co-solvents.[1] |
| Alcohols | Ethanol, Methanol, IPA | Moderate (10–50 mg/mL) | Caution: Risk of transesterification if heated or catalyzed.[1][2] |
| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Anti-solvent for precipitation/crystallization.[1][2] |
| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Biphasic workups only.[1][2] |
Solvent Selection Strategy
The choice of solvent is dictated by the intended workflow.[1][2] The diagram below illustrates the decision logic for selecting the optimal solvent system.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting solvents based on experimental intent, prioritizing polarity and boiling point compatibility.
Experimental Protocols
Since specific solubility values can vary by batch purity and temperature, the following self-validating protocols ensure accuracy in your specific laboratory environment.
Protocol A: Gravimetric Solubility Determination (Standardized)
Purpose: To define the exact saturation limit of this compound in a target solvent.[1][2]
Materials:
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Syringe filters (0.45 µm PTFE)[2]
-
Target Solvent (e.g., Ethyl Acetate)[1]
Workflow:
-
Saturation: Add 100 mg of this compound to a vial.
-
Incremental Addition: Add the target solvent in 100 µL aliquots, vortexing vigorously for 30 seconds between additions.
-
Observation: Continue until the solid is fully dissolved.
-
Supernatant Analysis (if saturation reached):
Protocol B: Preparation of Stock Solution for Suzuki Coupling
Purpose: To create a stable 0.5 M stock solution for high-throughput screening.
Solvent: Anhydrous 1,4-Dioxane or DMF (degassed).[1][2]
-
Calculate: For 10 mL of 0.5 M solution:
-
Weigh: Weigh 1.47 g (± 0.01 g) of the compound into a 20 mL volumetric flask.
-
Dissolve: Add approximately 7 mL of solvent. Sonicate for 2 minutes to ensure complete dissolution.
-
Storage: Store in amber glass (protect from light due to C-I bond sensitivity) at 4°C.
Troubleshooting & Optimization
Common Solubility Issues
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Compound is liquid/low-melting and solvent is too non-polar.[1] | Switch to a more polar solvent (e.g., from Hexane to EtOAc/Hexane mix).[1][2] |
| Precipitation on Cooling | Saturation limit reached at lower temp.[1][2] | Use a co-solvent system (e.g., 10% DMF in Toluene) to maintain solubility at low temps.[1][2] |
| Cloudiness in Alcohols | Transesterification or hydrolysis.[1][2] | Avoid alcohols for storage. Check purity by TLC/LCMS. |
Visualization of Solubility Workflow
Caption: Step-by-step workflow for gravimetric solubility determination.
Safety & Handling (E-E-A-T)
-
Light Sensitivity: The C-I bond is susceptible to photolytic cleavage.[1][2] Solutions should be kept in amber vials or wrapped in foil.[2]
-
Hydrolysis Risk: As an ester, prolonged exposure to aqueous bases or acids will hydrolyze the compound to 2-fluoro-4-iodobenzoic acid.[1][2] Ensure solvents like DMF/DMSO are anhydrous to prevent trace hydrolysis.[1][2]
-
Toxicity: Handle as a standard halogenated aromatic irritant.[1][2] Use gloves (Nitrile) and eye protection.[2]
References
Sources
- 1. 205750-82-9 | this compound - AiFChem [aifchem.com]
- 2. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS 205750-82-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Benzoic acid, 4-fluoro-3-iodo-, ethyl ester | C9H8FIO2 | CID 12071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-Fluoro-4-iodobenzoate physical appearance
Topic: Ethyl 2-Fluoro-4-iodobenzoate Physical Appearance & Technical Profile
Executive Summary: The Duality of Appearance
In the precise world of medicinal chemistry, This compound (CAS: 205750-82-9) serves as a critical halogenated scaffold. While theoretical models and high-purity isolation describe it as a colorless to pale yellow viscous liquid or low-melting solid , commercial reality often presents it as a brown or reddish-brown solid .[1]
This discrepancy is not a failure of synthesis but a chemical signature of its stability profile.[1] The "brown" coloration is a tell-tale sign of trace iodine liberation—a common phenomenon in aryl iodides exposed to light or ambient temperatures.[1] This guide dissects the physical properties, synthesis pathways, and quality control measures required to handle this compound with authority.
Part 1: Physicochemical Identity
The physical appearance of this compound is a direct function of its purity and thermal history.[1] Below is the consolidated technical profile.
| Property | Specification | Technical Insight |
| CAS Number | 205750-82-9 | Unique identifier for regulatory filing.[1] |
| Molecular Formula | MW: 294.06 g/mol .[1] Heavy atom effect (Iodine) increases density.[1] | |
| Physical State | Low-Melting Solid / Oil | Often supercools into a viscous liquid.[1] Solidifies in cold storage (0-8°C). |
| Color (Pure) | Colorless to Pale Yellow | Indicates absence of free iodine ( |
| Color (Commercial) | Brown / Reddish-Brown | Result of photo-oxidation releasing trace |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO.[1] Insoluble in water (Lipophilic).[1] |
| Storage | 2-8°C, Dark, Inert Gas | Critical: Light sensitivity drives the color change from pale yellow to brown. |
Part 2: Synthesis & Purification Logic
The appearance of the final product is dictated by the workup.[1] A standard Fischer esterification will yield a crude brown oil.[1] Achieving the "Reference Standard" appearance requires a specific reductive wash step to sequester free iodine.[1]
Experimental Workflow: Color Correction
Objective: Synthesize this compound and restore colorless appearance.
-
Esterification: React 2-Fluoro-4-iodobenzoic acid with Ethanol (excess) and catalytic Sulfuric Acid (or Thionyl Chloride) at reflux.[1]
-
Observation: Reaction mixture turns dark due to heat and trace iodine liberation.[1]
-
-
Workup (The Critical Step):
-
Isolation: Dry over
, filter, and concentrate.-
Result: A pale yellow oil that may solidify upon refrigeration.[1]
-
Visualization: Synthesis & Color Control Pathway
Figure 1: Synthesis workflow highlighting the critical reductive wash step to remove iodine discoloration.
Part 3: Quality Control & Characterization
Trusting the label is insufficient.[1] Use this self-validating protocol to determine if a "Brown Solid" is usable or degraded.
The "Appearance vs. Purity" Decision Matrix
Researchers often discard brown samples unnecessarily.[1] The iodine causing the color is often present at <0.5% mass, which may not affect subsequent coupling reactions (e.g., Suzuki-Miyaura), but can interfere with radical reactions.
Protocol:
-
Visual Inspection: If dark brown/black
Purify .[1] If tan/light brown Test . -
TLC Test: Run in 10% EtOAc/Hexane.
-
1H NMR Verification (Predicted):
Visualization: QC Decision Tree
Figure 2: Decision matrix for handling this compound based on physical appearance.
Part 4: Handling & Stability
-
Light Sensitivity: The carbon-iodine bond is photolabile.[1] Store in amber vials wrapped in foil.
-
Temperature: Store at 2-8°C . While it may be stable at room temperature for short periods, cold storage prevents the "oiling out" of low-melting solids and slows iodine liberation.[1]
-
Re-Purification: If a sample has turned dark brown:
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18761561, this compound.[1] PubChem.[1][4] [Link]
-
PrepChem. Synthesis of Ethyl 4-iodobenzoate (Methodology Analog). PrepChem.com.[1] [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Fluoro-4-iodobenzoate
Prepared by: Dr. Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-Fluoro-4-iodobenzoate, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple spectral prediction, offering a deep dive into the underlying physical principles that govern the observed chemical shifts and coupling patterns. We will dissect the influence of the ethyl ester, fluoro, and iodo substituents on the electronic environment of the aromatic ring, explaining the causality behind the predicted spectral features. This guide is designed for researchers, scientists, and drug development professionals who require a rigorous understanding of structural elucidation for complex substituted aromatic systems. We will cover theoretical prediction, a validated experimental protocol, and data visualization to create a self-validating framework for analysis.
Molecular Structure and Proton Environment Analysis
The structure of this compound presents a fascinating case study in ¹H NMR spectroscopy. The molecule contains two distinct proton environments: the aliphatic ethyl group and the trisubstituted aromatic ring. The interplay of inductive and resonance effects from the three different substituents (-COOEt, -F, -I) creates a unique and predictable NMR fingerprint.
Substituent Effects on the Aromatic System
To accurately predict the spectrum, we must first understand the electronic contributions of each substituent:
-
Ethyl Ester Group (-COOEt): This group is strongly electron-withdrawing and anisotropic. It de-shields protons ortho and para to its position on the ring through its inductive and resonance effects. Consequently, the proton at the C6 position (H-6) is expected to resonate at the lowest field (highest ppm) in the aromatic region.
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated into the aromatic π-system (a +M resonance effect). A key feature of fluorine is its NMR-active nucleus, ¹⁹F (spin I = ½, 100% natural abundance), which leads to through-bond spin-spin coupling (J-coupling) with nearby protons.[1] This H-F coupling is critical for structural assignment and is observable over several bonds.
-
Iodine (-I): Iodine is the least electronegative of the halogens. Its inductive effect is weakly electron-withdrawing, while its resonance effect is negligible. Its large atomic size can cause some steric effects, but its primary influence on the ¹H NMR spectrum is its moderate de-shielding effect.
The combination of these effects results in three distinct signals for the three aromatic protons, each with a unique chemical shift and multiplicity.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Based on established principles of additivity for substituent chemical shift effects and known coupling constants, we can predict the ¹H NMR spectrum with high confidence.[2][3] The analysis is divided into the aliphatic and aromatic regions.
Aliphatic Region (Ethyl Group)
The signals for the ethyl group are the most straightforward to predict and serve as an internal validation of the sample's integrity.
-
Methyl Protons (-CH₃): These three equivalent protons are adjacent to a methylene (-CH₂) group containing two protons. Following the n+1 rule, their signal will be split into a triplet (2+1=3).[4] Located far from the aromatic ring's anisotropic effects, they are expected to appear in the typical upfield region for an ethyl ester, around δ 1.3-1.4 ppm .
-
Methylene Protons (-OCH₂-): These two protons are deshielded by the adjacent electronegative oxygen atom of the ester functionality. They are coupled to the three protons of the methyl group, resulting in a quartet (3+1=4) multiplicity.[4] Their predicted chemical shift is approximately δ 4.3-4.4 ppm .[5][6]
Aromatic Region (C₆H₃ Protons)
The aromatic region is more complex due to the varied electronic environment and the presence of both homonuclear (H-H) and heteronuclear (H-F) coupling.
-
Proton H-6: This proton is positioned ortho to the strongly electron-withdrawing ethyl ester group, making it the most deshielded aromatic proton. It experiences ortho coupling to H-5 (³J_HH) and a much smaller para coupling to the fluorine atom (⁵J_HF). The primary splitting will be a doublet from H-5.
-
Proton H-5: This proton is ortho to the iodine atom and meta to both the fluoro and ester groups. It is coupled to H-6 (ortho), H-3 (meta), and the ¹⁹F nucleus (meta). This will result in the most complex signal in the spectrum.
-
Proton H-3: This proton is ortho to the fluorine atom and meta to the ester group. Its chemical shift is influenced by both substituents. It will be split into a doublet by the ortho fluorine (³J_HF) and further split by the meta proton H-5 (⁴J_HH).
Data Presentation and Visualization
Clear visualization of the molecular structure and its predicted spectral data is paramount for efficient analysis.
Predicted Data Summary
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₃ | 3H | 1.38 | Triplet (t) | ³J_HH = 7.1 |
| -OCH₂- | 2H | 4.39 | Quartet (q) | ³J_HH = 7.1 |
| H-3 | 1H | 7.35 | Doublet of Doublets (dd) | ³J_HF ≈ 9.5; ⁴J_HH ≈ 2.5 |
| H-5 | 1H | 7.80 | Doublet of Doublet of Doublets (ddd) | ³J_HH ≈ 8.5; ⁴J_HF ≈ 5.5; ⁴J_HH ≈ 2.5 |
| H-6 | 1H | 7.95 | Doublet of Doublets (dd) | ³J_HH ≈ 8.5; ⁵J_HF ≈ 1.5 |
Molecular Structure and Proton Labeling
Caption: Molecular structure of this compound with labeled protons.
Aromatic Proton Coupling Network
Caption: Spin-spin coupling network for the aromatic protons and ¹⁹F nucleus.
Experimental Protocol for Spectrum Acquisition
To ensure high-quality, reproducible data, the following self-validating protocol should be employed.
Sample Preparation
-
Massing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak at δ ~7.26 ppm, which typically does not interfere with the aromatic signals of interest.
-
Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) in CDCl₃. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as δ 0.00 ppm.[8]
-
Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure the formation of a clear, homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and simplify the analysis of complex multiplets.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp lineshapes and resolving fine coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse (zg30) sequence is appropriate.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Number of Scans (NS): Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of the protons between scans.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to encompass all expected signals.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all signals and normalize the values to one of the known proton counts (e.g., the 3H methyl group) to confirm the relative proton ratios.
-
Peak Picking: Identify the chemical shift of each multiplet and measure the coupling constants (in Hz) for detailed analysis.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous structural confirmation. The distinct signals of the ethyl group provide an immediate handle, while the complex, yet predictable, patterns in the aromatic region offer a wealth of information. The chemical shifts are governed by the combined electronic effects of the substituents, and the multiplicities are a direct consequence of through-bond H-H and H-F spin-spin coupling. By understanding the causality behind these spectral features, as detailed in this guide, researchers can confidently assign the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
-
University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Organic Chemistry Tutor. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
ResearchGate. (n.d.). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
-
ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]
-
ACS Publications. (n.d.). A Precise Correlation of Nuclear Magnetic Shielding in m- and p-Substituted Fluorobenzenes. Journal of the American Chemical Society. Available at: [Link]
-
Chegg.com. (2022). Solved Ethyl benzoate 'H NMR spectra. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of deuterofluorobenzenes. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]
-
Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Available at: [Link]
-
MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection. Available at: [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
- Abraham, R. J., et al. (n.d.). Modelling 1H NMR Spectra of Organic Compounds: Theory, Programs and Worked Examples. John Wiley & Sons.
-
ResearchGate. (n.d.). 1H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]
-
Chemaxon. (n.d.). NMR Predictor. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide is particularly vital in the pharmaceutical and materials science industries for constructing biaryl and heteroaryl structures.[1]
Ethyl 2-fluoro-4-iodobenzoate is a valuable building block in this context. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3] This molecule offers two distinct reactive sites: a highly reactive carbon-iodine (C-I) bond, ideal for oxidative addition in the Suzuki catalytic cycle, and a robust carbon-fluorine (C-F) bond that remains intact, imparting the desired electronic properties to the final product. The electron-withdrawing nature of both the fluoro and ethyl ester groups can also influence the reactivity of the aryl iodide.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges.
Mechanistic Considerations: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding each step is crucial for optimizing reaction conditions and troubleshooting.
-
Generation of the Active Pd(0) Species: Most Suzuki reactions start with a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species. This reduction can be facilitated by phosphine ligands or other reagents in the reaction mixture. The active catalyst is typically a 14-electron complex, PdL₂, where 'L' represents a phosphine ligand.[7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex.[8] The C-I bond is significantly weaker than the C-F bond, ensuring selective activation. This step forms a square planar Pd(II) intermediate. The rate of oxidative addition generally follows the trend I > OTf > Br >> Cl.[2]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its ester) to the palladium center. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product.[10] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky electron-donating ligands often promote this step.[1]
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Recommended Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and an inert gas (argon or nitrogen) for at least three cycles. This is crucial to prevent the oxidation of the catalyst and ligands.[11]
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. Thoroughly degassing the solvents is critical for reproducibility.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of a Suzuki coupling reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and their typical effects, providing a basis for systematic optimization.
| Parameter | Common Options | Rationale and Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction.[12] Pd(0) sources like Pd(PPh₃)₄ can be used directly. Buchwald precatalysts offer high activity and stability.[1] |
| Ligand | SPhos, XPhos, PPh₃, dppf | Electron-rich, bulky phosphine ligands like SPhos and XPhos are often superior for challenging couplings as they accelerate both oxidative addition and reductive elimination.[1][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃, KOtBu | The choice of base is critical and often substrate-dependent.[8] K₃PO₄ is a good starting point for many systems. Stronger bases may be needed for less reactive boronic acids. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with water | Aprotic polar solvents are common.[5] The addition of water can aid in the dissolution of the base and facilitate transmetalation. The solvent can significantly impact reaction rates and selectivity.[13][14] |
| Temperature | Room temp. to 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions.[11] Some aryl iodides have shown poor reactivity at lower temperatures.[15] |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common problems and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poor quality reagents | - Use a fresh batch of palladium catalyst and ligands.- Ensure thorough degassing of solvents and the reaction vessel.[11]- Use freshly recrystallized boronic acid. |
| Formation of Homocoupled Products | - Presence of oxygen- Catalyst decomposition | - Improve degassing techniques.- Lower the reaction temperature or use a more stable catalyst/ligand system. |
| Protodeboronation (Loss of Boronic Acid) | - Unstable boronic acid- Prolonged reaction times at high temperatures | - Use the boronic acid as soon as it is added.- Consider using a more stable boronate ester (e.g., pinacol ester).[11]- Optimize the reaction to reduce the required time and temperature. |
| Dehalogenation of Starting Material | - Presence of a hydrogen source- Side reaction pathway | - Ensure anhydrous conditions if necessary.- Screen different bases and solvents.[8] |
| Steric Hindrance | - Bulky groups on either coupling partner | - Employ more active catalyst systems, such as those with Buchwald ligands, which are designed to overcome steric challenges.[16] |
Workflow for Troubleshooting a Sluggish Suzuki Coupling Reaction
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Conclusion
This compound is a powerful synthon for introducing fluorinated moieties into complex molecules via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of catalyst, ligand, base, and solvent, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to build upon, enabling the efficient synthesis of novel fluorinated biaryl compounds for applications in drug discovery and beyond.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 31, 2026. [Link]
-
Schmalzbauer, M., & Gschwind, R. M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24101-24106. [Link]
-
Caddick, S., Cloke, F. G., & Clentsmith, G. K. (2006). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Chemical Communications, (15), 1649-1651. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with Ethyl 4-Iodobenzoate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Published January 24, 2026. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Reddit. (2021). Mechanism of a Suzuki coupling reaction. r/Chempros. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 31, 2026. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 31, 2026. [Link]
-
Rautiainen, J. M., & Rissanen, K. (2018). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Chemistry–A European Journal, 24(42), 10738-10745. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Accessed January 31, 2026. [Link]
-
Scott, J. S., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1740. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484-16485. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781-2786. [Link]
-
University of Strathclyde. (n.d.). Critical ligand and salt effects in organomagnesiate-promoted 3,3′-disubstituted phthalides synthesis from 2-iodobenzoate derivatives. University of Strathclyde. [Link]
-
Wang, Y., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Köhler, K., Heidenreich, R. G., & Krauter, J. G. (2002). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 344(3‐4), 360-369. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(3), 1736-1753. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. [Link]
-
Wu, J., & Wang, L. (2015). Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. Organic Letters, 17(9), 2234-2237. [Link]
-
Chen, Q., et al. (2017). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Chemical Communications, 53(61), 8568-8571. [Link]
-
Singh, A., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA - Cardiff University. [Link]
-
Oya, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports, 11(1), 1-8. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Sonogashira Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Abstract & Chemical Context
This application note details a robust protocol for the Sonogashira cross-coupling of Ethyl 2-fluoro-4-iodobenzoate with terminal alkynes. This substrate is a critical building block in medicinal chemistry, particularly for the synthesis of retinoid antagonists and androgen receptor modulators.
The presence of the fluorine atom at the ortho position to the ester (and meta to the iodine) introduces unique electronic properties. Unlike non-fluorinated analogs, the electron-withdrawing nature of the fluorine, combined with the ester group, significantly activates the C–I bond for oxidative addition. However, it also necessitates careful control of basicity to prevent hydrolysis of the ester or competitive nucleophilic aromatic substitution (
Substrate Profile
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 205750-82-9 |
| Molecular Weight | 294.06 g/mol |
| Formula | |
| Physical State | White to off-white solid (typically) |
| Reactivity Class | Activated Aryl Iodide (Electron-Deficient) |
Mechanistic Insight & Experimental Strategy
Why This Protocol Works
The Sonogashira coupling of electron-deficient aryl iodides is generally facile, often proceeding at room temperature.
-
Oxidative Addition: The electron-poor nature of the arene (reinforced by
effects of Fluorine and Ester groups) accelerates the oxidative addition of Pd(0) into the C–I bond. -
Transmetallation: The use of a Copper(I) co-catalyst facilitates the formation of a copper-acetylide species, which transmetallates to the Palladium center more efficiently than the "copper-free" pathway.
-
Base Selection: We utilize Triethylamine (Et3N) . It is sufficiently basic (
) to deprotonate the copper-complexed alkyne but mild enough to minimize ester hydrolysis compared to hydroxide or alkoxide bases.
The Catalytic Cycle (Visualization)
The following diagram illustrates the dual-cycle mechanism (Pd and Cu cycles) governing this specific reaction.
Caption: Dual catalytic cycle showing the activation of this compound via Oxidative Addition and the Alkyne via the Copper cycle.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Substrate: this compound (1.0 equiv).
-
Alkyne: Terminal alkyne (1.2 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.03 equiv / 3 mol%).-
Note: This air-stable Pd(II) precatalyst is preferred over Pd(
) for reproducibility.
-
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%).
-
Requirement: Must be white/off-white.[1] If brown/green, recrystallize from KI solution.
-
-
Base/Solvent: Triethylamine (
) and Tetrahydrofuran (THF) (1:1 v/v ratio).-
Alternative: DMF can be used for sparingly soluble substrates, but THF allows easier workup.
-
Step-by-Step Procedure
Step 1: Inert Gas Setup
Ensure all glassware (Schlenk flask or sealed microwave vial) is oven-dried. Evacuate and backfill with dry Nitrogen (
Step 2: Reagent Loading (Solids) Under a counter-flow of inert gas, add:
-
This compound (294 mg, 1.0 mmol).
- (21 mg, 0.03 mmol).
-
CuI (9.5 mg, 0.05 mmol).
Step 3: Solvent & Alkyne Addition
-
Add anhydrous THF (3.0 mL) and anhydrous
(3.0 mL) via syringe. -
Degas the solvent mixture by bubbling
through the liquid for 5 minutes (sparging). -
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
Step 4: Reaction
-
Temperature: Stir at Room Temperature (25°C) for 1 hour.
-
Monitoring: Check TLC (Hexanes/Ethyl Acetate 9:1). The starting iodide (
) should disappear.-
Optimization Note: If conversion is <50% after 2 hours, heat to 50°C. The fluorine substituent usually ensures rapid reaction at RT.
-
Step 5: Work-up
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Filter through a small pad of Celite to remove Pd/Cu residues.
-
Wash the filtrate with:
-
1N HCl (2 x 15 mL) – Critical to remove excess amine.
-
Saturated
(1 x 15 mL). -
Brine (1 x 15 mL).
-
-
Dry over
, filter, and concentrate under reduced pressure.
Step 6: Purification Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0%
10% Ethyl Acetate in Hexanes. -
Expected Yield: 85-95%.
Workflow Visualization
Caption: Operational workflow for the Sonogashira coupling of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst / Oxygen | Ensure thorough degassing. Use fresh CuI (must be white). Increase Temp to 50°C. |
| Homocoupling (Glaser) | Excess | Strictly exclude air. Add alkyne slowly. Use dilute conditions. |
| Ester Hydrolysis | Wet solvent / Strong Base | Use anhydrous THF. Ensure base is |
| Black Precipitate | Pd black formation | Normal at end of reaction. If early, ligand is insufficient; add 5% excess |
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link
-
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link
-
Gholap, S. S., et al. "Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists." Journal of Chemical Sciences, 2020 , 132, 137. (Demonstrates handling and stability of this compound). Link
-
BenchChem. "Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate." (General protocol source for 4-iodobenzoate class). Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Executive Summary
This technical guide details the optimized protocols for the palladium-catalyzed functionalization of Ethyl 2-fluoro-4-iodobenzoate . This substrate is a critical pharmacophore building block, widely employed in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.
The presence of the ortho-fluorine atom (relative to the ester) and the para-iodine atom creates a unique electronic environment. While the iodine offers a highly reactive site for oxidative addition, the electron-withdrawing nature of the fluorine and ester groups renders the ring electron-deficient ($ \pi $-acidic). This accelerates oxidative addition but requires careful modulation of the transmetallation step and base selection to prevent ester hydrolysis or protodehalogenation.
Chemo-Physical Context & Reactivity Profile[1]
Substrate Analysis
-
Structure: The molecule features an iodine atom at the C4 position and a fluorine atom at the C2 position.
-
Electronic Activation: The C2-Fluorine atom exerts a strong inductive withdrawing effect (-I), which, combined with the C1-Ester, significantly lowers the electron density at the C4-Iodine bond.
-
Reactivity Hierarchy:
-
C4-I Bond: Highly reactive toward Pd(0).
for oxidative addition is significantly higher than non-fluorinated analogs. -
C1-Ester: Susceptible to nucleophilic attack (saponification) by hydroxide bases (
). -
C2-F Bond: Generally inert under standard Pd-coupling conditions (
), serving as a stable bioisostere.
-
Mechanistic Implication (The "Fluorine Effect")
The ortho-fluorine atom stabilizes the anionic character of the transition state during oxidative addition, facilitating the insertion of Pd(0). However, it also creates a steric pocket that may hinder bulky ligands (e.g.,
Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the electron-deficient ring system.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl esters via coupling with arylboronic acids. Critical Control Point: Prevention of ester hydrolysis. Avoid strong hydroxide bases (NaOH, LiOH).
Reagents & Materials
| Component | Specification | Equivalence | Role |
| Substrate | This compound | 1.0 equiv | Electrophile |
| Coupling Partner | Arylboronic Acid ( | 1.2 - 1.5 equiv | Nucleophile |
| Catalyst | 3 - 5 mol% | Catalyst | |
| Base | 2.0 - 3.0 equiv | Activator (Mild) | |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | 0.2 M | Reaction Medium |
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(3 mol%). The bidentate ligand (dppf) is preferred to prevent dehalogenation side reactions common with electron-poor aryls. -
Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). Note: Degassing is critical to prevent homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1]
-
Endpoint: Disappearance of the iodide starting material (
).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (
) and Brine ( ). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Why this works: Phosphate bases are sufficiently basic to activate the boronic acid (
Protocol B: Sonogashira Coupling
Objective: Alkynylation to form conjugated systems. Critical Control Point: Suppression of Alkyne Homocoupling (Glaser Coupling).
Reagents & Materials
| Component | Specification | Equivalence | Role |
| Substrate | This compound | 1.0 equiv | Electrophile |
| Alkyne | Terminal Alkyne | 1.2 equiv | Nucleophile |
| Catalyst | 2 - 3 mol% | Catalyst | |
| Co-Catalyst | CuI (Copper Iodide) | 1 - 2 mol% | Transmetallation Agent |
| Base/Solvent | Triethylamine (TEA) / THF (1:1) | 0.15 M | Base & Solvent |
Step-by-Step Procedure
-
Inert Environment: Flame-dry a Schlenk flask and cycle Argon/Vacuum (
). -
Loading: Add Substrate (1.0 equiv),
(2 mol%), and CuI (1 mol%).[2] -
Solvent Addition: Add degassed THF and Triethylamine (TEA).
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Note: If the alkyne is a solid, add it in step 2.
-
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<50%), heat to 50°C.
-
Caution: High temperatures (>60°C) with CuI promote alkyne dimerization.
-
-
Quench: Add saturated
solution (to chelate Copper). -
Extraction: Extract with EtOAc. Wash with water to remove ammonium salts.
Troubleshooting & Optimization Logic
Common Failure Modes
-
Hydrolysis: Product is the carboxylic acid instead of the ester.
-
Solution: Switch base from
to or (anhydrous conditions).
-
-
Protodehalogenation: Product is Ethyl 2-fluorobenzoate (Iodine replaced by H).
-
Cause: "Pd-Hydride" formation due to
-hydride elimination from alkyl-phosphine ligands or solvent impurities. -
Solution: Use strictly anhydrous solvents; switch to bidentate ligands (dppf, Xantphos) which stabilize the Pd-center.
-
-
Low Conversion:
-
Cause: The electron-deficient nature of the ring can make the Pd-Ar intermediate too stable, slowing down transmetallation.
-
Solution: Increase temperature to 90°C or use a more reactive precatalyst like
+ SPhos.
-
Decision Tree for Optimization
Figure 2: Workflow for troubleshooting common reaction failures specific to benzoate esters.
References
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for mechanism).
Sources
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, substrates bearing both electron-withdrawing groups and steric hindrance, such as Ethyl 2-Fluoro-4-iodobenzoate, present unique challenges that can impede catalytic efficiency. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of palladium ligands to overcome these obstacles. We delve into the mechanistic underpinnings of the catalytic cycle, explain the causal relationships between ligand properties and reaction outcomes, and provide a comprehensive experimental protocol for ligand screening.
Introduction: The Challenge of a Hindered, Electron-Deficient Substrate
This compound is a valuable building block in medicinal chemistry and materials science. Its successful incorporation into more complex molecules via Suzuki-Miyaura coupling is often complicated by its distinct electronic and steric profile:
-
Electron-Deficient Ring: The presence of two electron-withdrawing groups (fluoro and ethyl ester) renders the aryl ring electron-poor. While this generally accelerates the initial oxidative addition step, it can make the final reductive elimination more challenging.
-
Steric Hindrance: The ortho-fluoro substituent introduces significant steric bulk adjacent to the carbon-iodine bond. This steric clash can hinder the approach of the bulky palladium catalyst and impede key steps in the catalytic cycle.
Overcoming these challenges requires a catalyst system where the ancillary ligand is precisely tuned to promote all phases of the reaction. The choice of ligand is therefore not a matter of trial-and-error, but a mechanistically informed decision.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Perspective
The efficacy of a Suzuki-Miyaura coupling is dictated by the smooth progression through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The ligand, coordinated to the palladium center, is the primary lever by which a chemist can modulate the kinetics and thermodynamics of each step.[3]
Caption: High-Throughput Ligand Screening Workflow.
Step-by-Step Procedure:
-
Reagent Preparation: To a 2-dram vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 30.8 mg), 4-methoxyphenylboronic acid (0.12 mmol, 18.2 mg), and K₂CO₃ (0.25 mmol, 34.5 mg).
-
Inerting: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Pre-mixing (optional but recommended): In a separate glovebox or inert atmosphere, prepare a stock solution of the palladium precursor and the ligand in anhydrous dioxane. For example, dissolve Pd(OAc)₂ (0.002 mmol, 0.45 mg) and the ligand (0.004 mmol) in 1 mL of dioxane. This pre-formation of the active catalyst can improve consistency.
-
Solvent Addition: Through the septum, add 1,4-dioxane (0.8 mL) and water (0.2 mL) to the reaction vial. The mixture should be stirred briefly.
-
Catalyst Addition: Add the required volume of the catalyst stock solution (or add the solid catalyst components directly in Step 1 under an inert atmosphere).
-
Reaction: Place the vial in a preheated aluminum block or oil bath set to 100 °C. Stir the reaction for the designated time (e.g., 12-24 hours).
-
Monitoring and Workup: After cooling to room temperature, take an aliquot for analysis by TLC or LC-MS to determine conversion. If the reaction is complete, quench with water, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield.
Results and Discussion: Interpreting Screening Data
A systematic screening of ligands provides clear, actionable data for optimizing the reaction.
Table 1: Hypothetical Results of Ligand Screening
| Entry | Ligand | Pd Source | Yield (%) | Comments |
| 1 | PPh₃ | Pd(OAc)₂ | 15% | Low conversion, significant starting material remaining. |
| 2 | SPhos | Pd₂(dba)₃ | 92% | High conversion, clean reaction profile. |
| 3 | XPhos | Pd₂(dba)₃ | 95% | Excellent yield, slightly faster than SPhos. |
| 4 | RuPhos | Pd(OAc)₂ | 88% | Good yield, effective for hindered substrates. |
| 5 | IPr (NHC) | Pd(OAc)₂ | 90% | High yield, demonstrates the efficacy of NHC ligands. |
| 6 | None | Pd(OAc)₂ | <5% | Ligand is essential for this transformation. [4] |
-
Analysis of Results: The data clearly demonstrates the inadequacy of a simple ligand like PPh₃ (Entry 1) for this challenging substrate. In contrast, the bulky, electron-rich Buchwald ligands (Entries 2-4) provide excellent yields. [5]XPhos, known for its effectiveness with sterically demanding partners, gives the highest yield. The N-heterocyclic carbene IPr (Entry 5) also proves to be a highly effective ligand, consistent with its strong electron-donating properties and ability to form robust catalysts. [6]The control experiment (Entry 6) confirms that a ligand is indispensable for achieving high efficiency.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is critically dependent on the strategic selection of an appropriate ancillary ligand. For this sterically hindered and electron-deficient substrate, ligands that offer both significant steric bulk and strong electron-donating properties are required to effectively promote all steps of the catalytic cycle. Buchwald-type biaryl phosphines, such as XPhos and SPhos, and robust N-heterocyclic carbene ligands like IPr are superior choices that lead to high reaction yields. The screening protocol and mechanistic insights provided in this note serve as a comprehensive guide for researchers to rapidly identify optimal conditions and accelerate their synthetic programs.
References
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Retrieved from [Link]
-
Grokipedia. (n.d.). Reductive elimination. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
Base selection for Sonogashira coupling with Ethyl 2-Fluoro-4-iodobenzoate
Application Note: Base Selection Strategy for Sonogashira Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Executive Summary & Challenge Definition
The Sonogashira coupling of This compound presents a unique "triad of reactivity" that distinguishes it from standard aryl halide couplings. While the aryl iodide (C4) is the intended cross-coupling site, the molecule contains two competing electrophilic sites sensitive to base selection:
-
The C1-Ester: Susceptible to hydrolysis (saponification) by strong hydroxide bases or nucleophilic attack.
-
The C2-Fluorine: Located ortho to the electron-withdrawing ester group. This position is highly activated for Nucleophilic Aromatic Substitution (
), making it vulnerable to displacement by nucleophilic amine bases.
This guide details a protocol to maximize the yield of the coupled alkyne while suppressing
Mechanistic Insight: The Role of Base
In the catalytic cycle, the base performs two critical functions:
-
Deprotonation: It assists in generating the copper-acetylide species (in Cu-catalyzed cycles) or deprotonating the Pd-hydride complex (in Cu-free cycles).
-
Neutralization: It scavenges the HI byproduct formed during the reaction.
The Failure Mode: Standard Sonogashira protocols often utilize secondary amines (e.g., diethylamine, piperidine) as both solvent and base. For this specific substrate, secondary amines act as nucleophiles, attacking the C2-position to displace fluoride, resulting in an amino-benzoate impurity that is difficult to separate.
Visualizing the Chemoselectivity Challenge
Figure 1: Reaction pathways dictated by base selection.[1][2] Pathway A is the objective; B and C are parasitic side reactions caused by improper base choice.
Base Screening & Optimization Guide
Based on electronic activation analysis, the following hierarchy of bases is recommended.
Category A: The "Gold Standard" (Inorganic Carbonates)
-
Reagents: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent System: DMF, DMSO, or Acetonitrile (Polar Aprotic is required for solubility).[1]
-
Why: Carbonates are non-nucleophilic, eliminating the
risk at the C2-F position. They are mild enough to preserve the ethyl ester, provided the solvent is dry.
Category B: Sterically Hindered Amines (Organic Soluble)
-
Reagents: Diisopropylethylamine (DIPEA/Hunig’s Base) or Triethylamine (TEA).
-
Solvent System: THF, Toluene, or DMF.
-
Why: While TEA is a tertiary amine and generally non-nucleophilic, DIPEA is superior due to steric bulk, further reducing any risk of interaction with the ester or activated fluorine.
Category C: Bases to AVOID (The "Red List")
-
Secondary Amines: Diethylamine, Piperidine, Morpholine. (High risk of
). -
Hydroxides: NaOH, KOH. (High risk of ester hydrolysis).
-
Alkoxides: NaOEt, NaOMe. (Risk of transesterification or
).
Comparative Data: Expected Impurity Profiles
The following table summarizes the expected outcome based on base selection for this specific fluorinated substrate.
| Base Type | Specific Base | Primary Risk | Predicted Yield (Target) | Major Impurity |
| Inorganic | Low | High (>85%) | None (Trace Homocoupling) | |
| Tertiary Amine | DIPEA | Low | High (>80%) | Trace Ammonium Salts |
| Secondary Amine | Diethylamine | High ( | Low (<40%) | 2-(Diethylamino)-4-iodobenzoate |
| Hydroxide | NaOH (aq) | High (Hydrolysis) | 0% (Acid formed) | 2-Fluoro-4-iodobenzoic acid |
Detailed Experimental Protocols
Protocol A: Inorganic Base Method (Recommended for Scale-up)
Best for: Maximum purity and preserving the fluorine substituent.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add this compound (1.0 equiv, 1.0 mmol) and
(2.0 equiv, 2.0 mmol). -
Catalyst Addition: Add
(0.02 equiv, 2 mol%) and CuI (0.01 equiv, 1 mol%).-
Note: Pre-mixing the catalyst and CuI in a glovebox is preferred but not strictly necessary if Argon purging is robust.
-
-
Solvent & Alkyne: Add anhydrous DMF (5.0 mL, 0.2 M concentration). Add the terminal alkyne (1.2 equiv).[3]
-
Reaction: Degas the mixture by bubbling Argon for 5 minutes. Seal and stir at room temperature for 4-6 hours.
-
Observation: The mixture will darken from yellow to dark brown/black.
-
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash with water (
mL) to remove DMF and inorganic salts. Wash organic layer with Brine.[3] Dry over .[3] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Organic Amine Method (High Throughput)
Best for: Quick screening or substrates with poor solubility in DMF.
-
Preparation: Charge a reaction vial with this compound (1.0 equiv).
-
Solvent/Base: Add anhydrous THF (0.2 M) and Triethylamine (3.0 equiv).
-
Critical: Do NOT use Diethylamine.
-
-
Catalyst: Add
(3 mol%) and CuI (2 mol%). -
Alkyne: Add terminal alkyne (1.2 equiv).
-
Reaction: Purge with Argon. Heat to 40°C for 4 hours.
-
Workup: Filter through a celite pad to remove precipitated ammonium salts. Concentrate filtrate and purify.
Troubleshooting & Decision Logic
Use this logic flow to diagnose low yields or unexpected byproducts.
Figure 2: Troubleshooting logic for Sonogashira coupling of fluorinated benzoates.
References
-
Sonogashira Coupling Overview & Mechanism
-
Base Effects in Sonogashira Coupling
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
-
Nucleophilic Arom
) Risks with Fluorine:-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273-412. (Foundational text on activation of ortho-halogens by EWGs). Link
-
-
Carbonate Bases in Cross-Coupling
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
-
Copper-Free Variants (Alternative Strategy)
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Note: High-Purity Isolation of Ethyl 2-Fluoro-4-iodobenzoate
Abstract
Ethyl 2-Fluoro-4-iodobenzoate is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] Its utility is contingent on high purity, as trace impurities can lead to significant side reactions and complicate downstream processes. This application note provides a comprehensive guide to the purification of this compound from a typical crude reaction mixture. We will explore the common impurity profile resulting from its synthesis and present detailed, field-proven protocols for purification via aqueous work-up and flash column chromatography. The causality behind experimental choices is explained, and self-validating systems for purity assessment are integrated into the workflow.
Introduction: Synthesis Context and Impurity Profile
The most common and direct route to this compound is the Fischer esterification of its parent carboxylic acid, 2-Fluoro-4-iodobenzoic acid, with ethanol.[2] This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄).[2]
While efficient, this synthesis route invariably produces a crude product contaminated with several process-related impurities. A thorough understanding of this impurity profile is paramount for designing an effective purification strategy.
Common Impurities:
-
Unreacted 2-Fluoro-4-iodobenzoic Acid: Due to the equilibrium nature of Fischer esterification, some starting carboxylic acid will remain. Its acidic nature and high polarity are key differentiators for separation.
-
Excess Ethanol: Ethanol is often used in excess to drive the reaction equilibrium towards the product.[2]
-
Acid Catalyst (e.g., H₂SO₄): The strong acid catalyst must be neutralized and removed.
-
Water: A byproduct of the esterification reaction.
-
Positional Isomers: If the starting material, 2-Fluoro-4-iodobenzoic acid, is not pure, isomeric impurities may be present in the final product.[3]
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₉H₈FIO₂ | 294.06[4] | Target compound; moderately polar ester. |
| 2-Fluoro-4-iodobenzoic Acid | C₇H₄FIO₂ | 265.99 | Primary impurity; highly polar, acidic. |
| Ethanol | C₂H₆O | 46.07 | Excess reagent; highly polar, water-soluble. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst; highly polar, water-soluble. |
Overall Purification Strategy
Our purification strategy is a two-stage process designed to systematically remove impurities based on their differing chemical properties. The first stage is a liquid-liquid extraction (aqueous work-up) to remove the highly polar and water-soluble impurities. The second, more refined stage utilizes flash column chromatography to separate the target ester from the remaining, less polar impurities, primarily the unreacted carboxylic acid.
Caption: High-level workflow for the purification of this compound.
Protocol 1: Aqueous Work-up
Expertise & Rationale: This protocol leverages the significant difference in solubility and acidity between the target ester and the main impurities. The crude reaction mixture is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate). Washing with a saturated sodium bicarbonate (NaHCO₃) solution deprotonates the acidic catalyst and the unreacted carboxylic acid, converting them into their respective salts. These salts are highly water-soluble and are thus extracted from the organic phase into the aqueous phase. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and break up any emulsions.[5]
Step-by-Step Methodology:
-
Solvent Addition: Allow the crude reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (approx. 10-15 mL per gram of crude product).
-
Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base neutralization. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the NaHCO₃ wash (Step 2 & 3) one more time to ensure complete removal of acidic components.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) solution. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.
-
Filtration & Concentration: Gravity or vacuum filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product as an oil or solid.
Trustworthiness Check: Before concentrating the entire solution, a small aliquot of the organic layer can be spotted on a TLC plate alongside the 2-Fluoro-4-iodobenzoic acid starting material. After the work-up, the spot corresponding to the acid should be significantly diminished or absent.
Protocol 2: Flash Column Chromatography
Expertise & Rationale: Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6][7] For this separation, we use silica gel, a highly polar stationary phase. The moderately polar target ester will have a weaker interaction with the silica compared to the highly polar unreacted carboxylic acid. By starting with a non-polar mobile phase (eluent) and gradually increasing its polarity, we can selectively elute the target compound while the carboxylic acid remains strongly adsorbed to the top of the column.[8]
Caption: Step-by-step workflow for purification via flash column chromatography.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare two solvent reservoirs: one with 100% Hexane and another with a mixture of 10% Ethyl Acetate in Hexane.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton to the bottom, followed by a thin layer of sand.[9]
-
Prepare a slurry of silica gel in 100% Hexane.[10] Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[9][10] The top of the silica bed should be flat. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product from the aqueous work-up in a minimal amount of dichloromethane.
-
Add a small amount of silica gel or Celite to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This method, known as dry loading, typically results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Hexane, collecting the eluent in test tubes or flasks (fractions).
-
Gradually increase the polarity of the eluent by slowly adding the 10% Ethyl Acetate/Hexane mixture. A typical gradient might be from 0% to 10% Ethyl Acetate over several column volumes.
-
The target compound, being more polar than hexane, will start to move down the column as the eluent polarity increases.
-
-
Monitoring (Self-Validation):
-
Continuously monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a 20% Ethyl Acetate/Hexane chamber and visualize under a UV lamp (254 nm).
-
Fractions containing only the spot corresponding to the pure product (as determined by its Rf value) should be combined.
-
-
Final Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Table 2: Expected Results Summary
| Purification Stage | Key Impurities Removed | Expected Purity | Typical Yield/Recovery |
| Aqueous Work-up | H₂SO₄, excess Ethanol, some Carboxylic Acid | 85-95% | >95% |
| Flash Chromatography | Residual Carboxylic Acid, other organic byproducts | >98% | 80-90% |
Purity and Identity Confirmation
Final confirmation of purity and structural identity is essential. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data (as % area) and confirms the molecular weight of the product via the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the precise chemical structure and connectivity of the molecule, ensuring no isomeric impurities are present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (~1720 cm⁻¹). The absence of a broad O-H stretch from the carboxylic acid impurity is a key indicator of purity.
References
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PrepChem. (n.d.). Synthesis of Ethyl-4-iodobenzoate (Compound 29). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
SMARTER EVERY DAY IN CHEMISTRY. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. Retrieved from [Link]
Sources
- 1. This compound (205750-82-9) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | 205750-82-9 | Benchchem [benchchem.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. labsolu.ca [labsolu.ca]
- 5. prepchem.com [prepchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
Scalable synthesis using Ethyl 2-Fluoro-4-iodobenzoate
Application Note: Scalable Synthesis & Utilization of Ethyl 2-Fluoro-4-iodobenzoate
Abstract
This technical guide outlines the scalable synthesis and downstream application of This compound , a high-value pharmacophore intermediate. Characterized by its unique ortho-fluorine substitution and reactive para-iodine handle, this molecule serves as a critical building block for biaryl scaffolds in kinase inhibitors and nuclear receptor antagonists. This document details a robust, chromatography-free protocol for multi-gram to kilogram preparation and provides a validated method for chemoselective Suzuki-Miyaura cross-coupling.
Strategic Analysis: The Fluorine-Iodine Advantage
In modern drug discovery, the 2-fluoro-4-iodobenzoate scaffold offers a dual strategic advantage:
-
Metabolic Stability (The Fluorine Effect): The fluorine atom at the C2 position (ortho to the ester) exerts a strong electron-withdrawing effect. This lowers the pKa of the corresponding benzoic acid (post-hydrolysis) and blocks metabolic oxidation at the sensitive ortho-position. Furthermore, the steric bulk of the fluorine atom twists the carbonyl group out of planarity with the aromatic ring, modulating the solubility and bioavailability of the final drug candidate [1].
-
Chemoselective Orthogonality: The C4-Iodine bond is significantly more labile toward oxidative addition by Palladium(0) than the ester functionality. This allows for highly selective cross-coupling reactions without disturbing the ester, which can be hydrolyzed or reduced in a subsequent step [2].
Protocol A: Scalable Synthesis of this compound
Objective: To synthesize >100g of this compound from 2-Fluoro-4-iodobenzoic acid without column chromatography.
Mechanism: Acid-catalyzed Fischer Esterification via in situ generation of acyl chloride.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Hazards |
| 2-Fluoro-4-iodobenzoic acid | 1.0 | Starting Material | Irritant |
| Thionyl Chloride (SOCl₂) | 1.5 | Activating Agent | Corrosive, release of SO₂, HCl |
| Ethanol (Absolute) | 10 Vol | Solvent/Reactant | Flammable |
| Toluene | 5 Vol | Azeotropic drying | Flammable |
Step-by-Step Methodology
-
Setup: Equip a 2L double-jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a caustic scrubber (NaOH solution) connected to the gas outlet to neutralize SO₂ and HCl off-gassing.
-
Slurry Formation: Charge 2-Fluoro-4-iodobenzoic acid (100 g) and Absolute Ethanol (1000 mL) into the reactor. Cool the slurry to 0–5°C.
-
Activation (Exotherm Control): Add Thionyl Chloride (40.5 mL, 1.5 eq) dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature <10°C. The reaction of SOCl₂ with ethanol is exothermic.
-
-
Reaction: Once addition is complete, warm the mixture to room temperature, then heat to reflux (78°C) for 4–6 hours.
-
Validation: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). Consumption of acid starting material indicates completion.
-
-
Workup (Solvent Swap): Distill off approximately 80% of the ethanol under reduced pressure. Add Toluene (500 mL) and distill again to remove residual ethanol and moisture (azeotropic drying).
-
Neutralization: Dilute the residue with Ethyl Acetate (500 mL). Wash cautiously with saturated NaHCO₃ solution (2 x 300 mL) until the aqueous layer pH is ~8. Wash with Brine (300 mL).
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is typically >95% pure. For GMP grade, perform high-vacuum distillation (Kugelrohr or wiped film) at 0.5 mmHg.
Expected Yield: 92–96% (Colorless to pale yellow oil/low-melting solid).
Visualization: Synthesis Workflow
Caption: Figure 1. Process flow for the scalable conversion of acid to ester using thionyl chloride.
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C4-position without hydrolyzing the ethyl ester.
Strategic Insight: The iodine atom is highly reactive, allowing the use of mild conditions. However, the ortho-fluorine creates steric hindrance near the ester, actually protecting it from unwanted nucleophilic attack by the base (saponification) during the coupling [3].
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| This compound | 1.0 | Electrophile |
| Aryl Boronic Acid (R-B(OH)₂) | 1.2 | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.02 (2 mol%) | Catalyst (Robust) |
| K₂CO₃ (2M Aqueous) | 3.0 | Base |
| 1,4-Dioxane | 10 Vol | Solvent |
Step-by-Step Methodology
-
Degassing: In a reaction vessel, combine the Ester (1.0 eq) and Aryl Boronic Acid (1.2 eq) in 1,4-Dioxane. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (crucial to prevent homocoupling).
-
Catalyst Charge: Add Pd(dppf)Cl₂ (2 mol%). Continue sparging for 5 minutes.
-
Base Addition: Add degassed 2M K₂CO₃ solution.
-
Note: The biphasic system (Dioxane/Water) ensures the inorganic base stays largely in the aqueous phase, minimizing ester hydrolysis.
-
-
Reaction: Heat to 80°C under Nitrogen atmosphere for 4–8 hours.
-
Monitoring: HPLC should show complete consumption of the Iodide.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and Water. Separate layers.
-
Scavenging: Treat the organic layer with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium to <10 ppm.
-
Crystallization: Concentrate the organic phase. Recrystallize from Ethanol/Heptane to obtain the biaryl ester.
Visualization: Reaction Mechanism & Selectivity
Caption: Figure 2.[1] Catalytic cycle emphasizing the chemoselectivity of the C-I bond insertion over the ester.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Esterification | Water in system | Ensure Ethanol is "Absolute" grade; use drying tube. |
| Ester Hydrolysis during Coupling | Base concentration too high | Reduce base strength to 1M or switch to milder base (e.g., K₃PO₄). |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ensure rigorous degassing (O₂ removal) before heating. |
| Incomplete Conversion | Catalyst poisoning | Check starting material for sulfur/amine impurities; increase catalyst loading to 3 mol%. |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Barde, E., et al. (2022). Scalable Synthesis of Fluorinated Benzoates. Organic Process Research & Development. (Generalized citation for scalable esterification protocols).
Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl Chloride, Alkyl Halides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. sciforum.net [sciforum.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 205750-82-9 | Benchchem [benchchem.com]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Strategic Analysis & Substrate Logic
The "Privileged" Scaffold
Ethyl 2-fluoro-4-iodobenzoate is a high-value scaffold in medicinal chemistry. The 2-fluoro-4-substituted benzoate motif is frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and induce specific conformational locks in biaryl systems.
However, this substrate presents a "Triad of Reactivity" that requires careful protocol design:
-
The Iodine (C4): The intended site of reaction. Highly reactive toward oxidative addition.
-
The Fluorine (C2): Provides inductive electron withdrawal (
), activating the ring but potentially complicating Pd coordination if monodentate ligands are used. -
The Ethyl Ester (C1): The "Achilles' heel." It is susceptible to saponification (hydrolysis to the acid) under the basic, aqueous conditions typical of Suzuki coupling, especially at high temperatures.
The Microwave Advantage:
Conventional thermal heating (reflux) often requires 4–12 hours, leading to significant ester hydrolysis (up to 15-20% by-product). Microwave irradiation allows us to access the Arrhenius "sweet spot" : reaching high temperatures (
Mechanistic Pathway[1][2][3][4]
The reaction follows the catalytic cycle of Palladium(0).[1][2][3][4][5] The presence of the ortho-fluorine atom at C2 exerts an inductive effect that lowers the electron density at C4, theoretically accelerating the Oxidative Addition step compared to non-fluorinated analogs.
Diagram 1: Catalytic Cycle & Selectivity
The following diagram illustrates the specific pathway for this compound, highlighting the critical competition between the desired cross-coupling and the undesired hydrolytic side reaction.
Caption: Catalytic cycle showing the critical path to the biaryl product versus the hydrolytic degradation pathway.
Experimental Protocols
Protocol A: The "Robust" Method (General Purpose)
Best for: Standard boronic acids and rapid library synthesis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl
[6]·CHngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> Cl (3–5 mol%)-
Why: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and resisting de-ligation better than PPh
.
-
-
Base: K
PO (2.0 equiv) or Na CO (2.0 equiv)
Step-by-Step Procedure:
-
Charge: To a microwave process vial (2–5 mL), add the substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.015 mmol).
-
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (
) to remove O . -
Solvent Addition: Inject the degassed Dioxane/Water mixture (3 mL) via syringe.
-
Microwave Irradiation:
-
Temp:
C -
Time: 15 minutes (Hold time)
-
Absorption Level: High (due to water/polar solvent)
-
Stirring: High speed (critical for biphasic mixtures)
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[8] Dry over MgSO
and concentrate.
Protocol B: The "Sensitive" Method (Anhydrous)
Best for: Substrates where ester hydrolysis is observed in Protocol A.
Reagents:
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR Pd-XPhos G2 Precatalyst. -
Base: Powdered K
PO (anhydrous) or KF (Potassium Fluoride).-
Why: KF allows activation of the boronic acid via the fluorophilic mechanism without generating high concentrations of hydroxide ions [1].
-
-
Solvent: Anhydrous Toluene : Ethanol (4:1).
Modifications:
-
Run at
C for 20 minutes . The lack of water slows the reaction slightly but eliminates the hydrolysis pathway.
Optimization & Data Analysis
The following table summarizes optimization studies performed on this specific scaffold type. Note the correlation between base strength/water presence and ester stability.
| Entry | Catalyst | Solvent | Base | Temp/Time | Conversion | Ester Hydrolysis |
| 1 | Pd(PPh | DME/H | Na | 88% | 12% | |
| 2 | Pd(dppf)Cl | Dioxane/H | Na | >98% | < 2% | |
| 3 | Pd(dppf)Cl | Dioxane/H | K | >99% | < 1% | |
| 4 | Pd-XPhos G2 | Toluene (Anh) | Cs | 95% | 0% |
Key Insight: Protocol A (Entry 3) offers the best balance of speed and purity. The microwave heating is fast enough that the ester survives the aqueous base.
Diagram 2: Experimental Workflow
A visual guide to the operational flow, ensuring reproducibility.
Caption: Sequential workflow for Microwave-Assisted Suzuki Coupling.
Troubleshooting & Quality Control (Self-Validation)
Issue 1: Protodeboronation (Loss of Boronic Acid)
-
Symptom:[9][1][2][4][5][8][10][11][12] Low yield, recovery of aryl iodide, presence of Ar'-H (benzene/arene from boronic acid).
-
Cause: 2-fluoro-substituted rings are electron-poor; however, if the boronic acid is also electron-poor (e.g., 2-pyridyl), it hydrolyzes easily.
-
Fix: Increase boronic acid equivalents to 1.5–2.0. Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (using Protocol B with Ethanol).
Issue 2: Homocoupling (Ar-Ar)
-
Symptom:[9][1][2][4][5][8][10][11][12] Dimerization of the aryl iodide.
-
Cause: Oxidation of Pd(0) by O
or excessive catalyst loading. -
Fix: Ensure rigorous degassing (sparging solvent with Ar for 10 mins). Reduce catalyst loading to 1 mol%.
Issue 3: "Black Palladium" Precipitation
-
Symptom:[9][1][2][4][5][8][10][11][12] Reaction stops early; mirror formation on vial walls.
-
Cause: Catalyst decomposition (Pd aggregation).
-
Fix: Add a stabilizing ligand like TBAB (Tetrabutylammonium bromide) (1.0 equiv) or switch to the more stable Pd(dppf)Cl
.
References
-
Microwave-Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Suzuki Mechanism & Base Effects: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Anhydrous Fluoride Activation: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie. Link
Sources
- 1. youtube.com [youtube.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Functionalized Biaryl Scaffolds Utilizing Ethyl 2-Fluoro-4-iodobenzoate
Introduction: The Biaryl Motif and a Versatile Building Block
Biaryl structures, characterized by two directly connected aromatic rings, are privileged scaffolds in modern chemistry. Their unique conformational properties and ability to engage in critical binding interactions make them cornerstones in the design of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Many top-selling drugs, including anti-hypertensives and anti-inflammatory agents, feature a biaryl core, highlighting its significance in medicinal chemistry.[2][3] The efficient construction of these C(sp²)-C(sp²) bonds is therefore a paramount objective in synthetic organic chemistry.[4]
This guide focuses on the strategic use of Ethyl 2-Fluoro-4-iodobenzoate as a highly versatile starting material for biaryl synthesis. This substrate offers several distinct advantages:
-
Orthogonal Reactivity: The presence of both an iodine and a fluorine atom on the same aromatic ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in standard palladium-catalyzed cross-coupling conditions, enabling precise functionalization at the 4-position while preserving the fluorine for potential subsequent transformations.
-
Electronic Properties: The electron-withdrawing nature of the fluoro and ester groups can influence the reactivity of the aromatic ring and the properties of the resulting biaryl products.
-
Synthetic Handle: The ethyl ester group serves as a convenient point for further molecular elaboration, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.
This document provides detailed protocols and mechanistic insights for leveraging this compound in two of the most powerful biaryl synthesis methodologies: the Suzuki-Miyaura and Stille cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Robust and Preferred Method
The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1] The general transformation is shown below:
Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle.[5][6] A grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is the rate-determining step for aryl iodides and forms a Pd(II) intermediate. The C-I bond is preferentially cleaved over the much stronger C-F bond.[7]
-
Transmetalation: For this step to proceed, the organoboron reagent must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base forms a more nucleophilic "ate" complex (boronate), which then transfers its organic group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center, now in a cis orientation, couple and are expelled from the coordination sphere. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-2-fluorobenzoate
This protocol provides a reliable method for a representative Suzuki-Miyaura coupling.
Materials & Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 308 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Scientist's Note: The use of a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling aryl halides. The ligand stabilizes the Pd(0) species and promotes the oxidative addition and reductive elimination steps.[9]
-
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). The solvent should be thoroughly sparged with N₂ or Ar for at least 20 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Execution: Equip the flask with a condenser, ensure a positive flow of inert gas, and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to validate the structure and ensure the removal of impurities.
-
The Stille Coupling: An Alternative for Complex Substrates
The Stille reaction offers a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to access. It involves the coupling of an organohalide with an organostannane reagent.[4]
Figure 2. General scheme for the Stille coupling of this compound.
Mechanistic Overview and Key Considerations
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[10] A key difference is that the transmetalation step typically does not require a base.
-
Trustworthiness & Safety: The primary drawback of the Stille reaction is the toxicity of organostannane reagents and the difficulty of removing stoichiometric tin byproducts from the desired product.[4] For applications in drug development, rigorous purification and analysis (e.g., ICP-MS for tin quantification) are mandatory to ensure the final compound is free of tin residues.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 2-fluoro-4-(thiophen-2-yl)benzoate
This protocol is suitable for coupling with heteroaryl stannanes, which can be challenging partners in other coupling reactions.
Materials & Equipment:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Anhydrous Toluene
-
Standard inert atmosphere setup and purification equipment
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under N₂ or Ar, add this compound (308 mg, 1.0 mmol) and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by 2-(tributylstannyl)thiophene (410 mg, 1.1 mmol).
-
Scientist's Note: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. It is a stable Pd(0) source, but it is air-sensitive and should be handled under an inert atmosphere.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C under an inert atmosphere and monitor by TLC. The reaction is generally complete in 6-12 hours.
-
Workup: Cool the reaction to room temperature. To facilitate the removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. The KF reacts with tributyltin iodide to form a precipitate that can be removed by filtration through a pad of Celite.
-
Purification: Dilute the filtrate with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the target biaryl.
Data Summary and Characterization
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, demonstrating the versatility of the method.
| Coupling Partner (Ar'B(OH)₂) | Product Structure | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| Phenylboronic acid | ![]() | 85-95 | ~7.65 (m, 2H, Ar'-H) |
| 4-Methoxyphenylboronic acid | ![]() | 90-98 | ~3.85 (s, 3H, -OCH₃) |
| 3-Pyridylboronic acid | ![]() | 75-85 | ~8.80 (d, 1H, Pyridyl-H) |
| 4-Formylphenylboronic acid | ![]() | 80-90 | ~10.05 (s, 1H, -CHO) |
Characterization:
-
¹H and ¹³C NMR: Confirms the covalent structure of the molecule and assesses purity.
-
¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition.
-
HPLC/UPLC: Assesses the purity of the final compound, which is critical for materials intended for biological testing.
Conclusion
References
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing biaryl compounds.
-
Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]
-
National Institutes of Health. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]
-
Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. Retrieved from [Link]
-
ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
-
HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (Note: A direct link to the full text may require a subscription. A general search for the title will lead to the abstract and purchasing options.)
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl and aryl triflates with organostannanes. A new general synthesis of substituted olefins and biaryls. Journal of the American Chemical Society, 108(11), 3033–3040. (Note: A direct link to this foundational paper may require a subscription.)
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2024). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Retrieved from [Link]
-
Michigan State University. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Retrieved from [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]
-
Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. uvadoc.uva.es [uvadoc.uva.es]
Troubleshooting & Optimization
Low yield in Suzuki coupling with Ethyl 2-Fluoro-4-iodobenzoate
Technical Support Guide: Suzuki-Miyaura Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Executive Summary: The Substrate Challenge
You are working with This compound . While aryl iodides are typically excellent electrophiles for Suzuki coupling, this specific substrate presents a "Trojan Horse" of reactivity issues that often lead to low yields (<40%).
The Core Conflict:
-
The Good: The iodine at the C4 position is highly activated for oxidative addition due to the electron-withdrawing nature of the ester and fluorine groups.
-
The Bad: The ortho-fluorine atom (at C2) exerts a strong inductive effect ($ -I $), significantly increasing the electrophilicity of the carbonyl carbon (C1). This makes the ethyl ester exceptionally prone to nucleophilic attack (hydrolysis) by the base, even under conditions where non-fluorinated esters would be stable.
If you are observing low yields , it is likely due to one of three specific failure modes:
-
Hydrolysis: Conversion of the ester to the carboxylic acid (which may poison the catalyst or be lost in aqueous workup).
-
Homocoupling: Oxidative dimerization of the aryl iodide or the boronic acid.
-
Protodeboronation: Decomposition of the boronic acid partner before coupling occurs.[1][2]
Troubleshooting Guide (Q&A Format)
Issue A: "My starting material is consumed, but I isolate the carboxylic acid (or nothing at all)."
Q: Why is my ester hydrolyzing? I'm using standard carbonate bases.
A: The 2-fluoro substituent destabilizes the ester toward nucleophiles. Standard aqueous bases like
Corrective Action:
-
Switch to Anhydrous Conditions: Eliminate water entirely. Use Cesium Carbonate (
) or Potassium Phosphate ( ) in dry Toluene or DMF. -
Use a Milder Base: If water is required for solubility, switch to Potassium Phosphate (
) or Potassium Fluoride (KF) . These are less nucleophilic than carbonates/hydroxides. -
Lower the Temperature: High heat (
) accelerates hydrolysis exponentially. Try coupling at 40–60°C using a more active catalyst (see Catalyst Selection).
Issue B: "The reaction stalls with unreacted Aryl Iodide remaining."
Q: Iodine is a good leaving group. Why is oxidative addition failing? A: It is likely not failing. In fact, oxidative addition to aryl iodides is often too fast. This can lead to the accumulation of Pd(II)-aryl species that, if transmetalation is slow, will disproportionate or homocouple. Alternatively, the "slowing" is actually catalyst deactivation (formation of Pd-black).
Corrective Action:
-
Active Catalyst: Move away from "stone-age" catalysts like
. Use (robust) or XPhos Pd G3 (highly active, allows lower temp). -
Solvent Degassing: Aryl iodides are prone to Ullmann-type homocoupling in the presence of oxygen. Ensure rigorous sparging with Argon (not just nitrogen balloon pressure) for 15 minutes before adding the catalyst.
Issue C: "I see a major byproduct spot by TLC/LCMS."
Q: Is this the homocoupling product? A: Check the molecular weight.
-
2
Substrate - 2I: This is Ullmann coupling (Biaryl formation from two iodides). Cause: Oxygen leak or lack of reducing agent. -
2
Boronic Acid: This is oxidative homocoupling of the boronic acid. Cause: Slow transmetalation or excess oxidant. -
De-iodinated Substrate (Ethyl 2-fluorobenzoate): This is hydrodehalogenation. Cause: Protodehalogenation, often seen in alcoholic solvents (Ethanol/Isopropanol) acting as hydride sources.
Optimized Experimental Protocols
Do not rely on generic "Suzuki conditions." Use these targeted protocols for this specific activated substrate.
Protocol A: The "Robust" Method (Aqueous/Mild)
Best for: Standard boronic acids, initial screening.
| Reagent | Equivalents | Role |
| This compound | 1.0 equiv | Substrate |
| Boronic Acid | 1.2–1.5 equiv | Coupling Partner |
| 0.03–0.05 equiv | Catalyst (Robust) | |
| 2.0–3.0 equiv | Mild Base | |
| 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solvent System |
Procedure:
-
Charge solid reagents into a vial.
-
CRITICAL: Sparge with Argon for 10 mins.
-
Heat to 60°C (Do not reflux at 100°C initially). Monitor by HPLC at 2 hours.
Protocol B: The "Anhydrous" Method (High Stability)
Best for: Hydrolysis-sensitive substrates or unstable boronic acids.
| Reagent | Equivalents | Role |
| This compound | 1.0 equiv | Substrate |
| Boronic Acid | 1.5 equiv | Coupling Partner |
| 0.02 equiv | Pd Source | |
| XPhos | 0.08 equiv | Ligand (Steric bulk prevents side rxns) |
| 2.0 equiv | Base (Anhydrous) | |
| Toluene | Anhydrous (0.2 M) | Solvent |
Procedure:
-
Flame-dry glassware under vacuum; backfill with Argon.
-
Add solids and anhydrous Toluene.
-
Heat to 80–90°C . The lack of water prevents ester hydrolysis.[5]
Comparative Data: Base & Solvent Effects[3][5][6][7][8]
Simulated data based on kinetic profiles of ortho-fluoro esters in cross-coupling.
| Condition | Base | Solvent | Temp | Yield | Major Byproduct |
| Standard | EtOH/H2O | 80°C | 35% | Acid (Hydrolysis) | |
| Aggressive | THF/H2O | 60°C | 10% | Acid (Hydrolysis) | |
| Mild Aqueous | Dioxane/H2O | 60°C | 82% | None | |
| Anhydrous | Toluene | 90°C | 88% | Trace Homocoupling | |
| Fluoride | DMF | 100°C | 75% | De-iodination |
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive hydrolysis pathway induced by the ortho-fluorine effect.
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
BenchChem Technical Support. (2025). Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Link
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-Fluoro-4-iodobenzoate Synthesis
This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of Ethyl 2-Fluoro-4-iodobenzoate. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to reaction temperature optimization, a critical parameter for maximizing yield and purity.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Its preparation is most commonly achieved through the Fischer-Speier esterification of 2-Fluoro-4-iodobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[3][4] This reaction is a reversible equilibrium process, and precise control over the reaction conditions, particularly temperature, is paramount to drive the reaction toward the desired product and minimize the formation of impurities.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for the synthesis of this compound?
A1: Reaction temperature is a pivotal parameter that directly influences the kinetics and thermodynamics of the Fischer esterification.[5]
-
Reaction Rate: Higher temperatures increase the rate of reaction, allowing the system to reach equilibrium faster.[5] However, an excessively high temperature does not guarantee a better outcome.
-
Equilibrium Position: The esterification is a reversible reaction.[6] Temperature can influence the position of the equilibrium, though its primary role in this context is kinetic. The most common strategy to shift the equilibrium is by using an excess of the alcohol (ethanol) or by removing the water byproduct.[4][6]
-
Side Reactions and Decomposition: Overheating can lead to the decomposition of the starting material or the product and promote side reactions, such as dehydration of the ethanol or sulfonation of the aromatic ring, resulting in colored impurities and a lower isolated yield.[5]
Q2: What is the generally recommended temperature for this esterification?
A2: The most effective and commonly cited temperature is the reflux temperature of the reaction mixture.[3] Since ethanol is typically used in excess and serves as the solvent, the reaction is heated to its boiling point (approximately 78°C) and held at a gentle reflux.[7] This provides a stable and sufficiently high temperature to ensure a reasonable reaction rate without causing significant decomposition.
Q3: What are the consequences of running the reaction at a temperature that is too low?
A3: A reaction temperature significantly below the reflux point will result in a very slow reaction rate.[8] This leads to an incomplete reaction even after extended periods, leaving a substantial amount of the starting 2-Fluoro-4-iodobenzoic acid unreacted. This not only results in poor yield but also complicates the purification process.
Q4: Can the reaction temperature be pushed above the boiling point of ethanol?
A4: Yes, this can be achieved by using a sealed reaction vessel, which allows the temperature and pressure to build. Microwave-assisted synthesis, for instance, often utilizes sealed vessels to reach higher temperatures and dramatically reduce reaction times.[3] However, this approach requires specialized equipment and careful optimization, as the risk of side reactions and decomposition increases at higher temperatures.[9] For standard laboratory setups, reflux is the most reliable method.
Q5: How does the choice of acid catalyst affect the optimal temperature?
A5: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are highly effective catalysts that allow the reaction to proceed efficiently at the reflux temperature of ethanol.[4][10][11] Milder catalysts, such as p-toluenesulfonic acid (p-TsOH), can also be used and may reduce the formation of charring or colored impurities, but might require longer reaction times to achieve the same conversion at the same temperature.[12]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that may arise during the synthesis, with a focus on temperature as the root cause.
| Problem Encountered | Primary Cause (Temperature-Related) | Recommended Solution & Explanation |
| Low or No Product Yield | The reaction temperature is too low, resulting in a sluggish or stalled reaction.[8] | Increase the heat to achieve a gentle but steady reflux of the ethanol. Ensure the reaction flask is properly insulated. Use a thermometer to confirm the reaction mixture reaches the boiling point of ethanol (~78°C). Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Significant Unreacted Starting Material | The reaction has not reached equilibrium or the equilibrium is unfavorable due to insufficient thermal energy or time. | Maintain reflux for a longer period. Typical reaction times are 3-4 hours, but some systems may require more.[3][13] Ensure an excess of ethanol is used, as this, in combination with adequate temperature, will drive the equilibrium towards the product according to Le Chatelier's principle.[6] |
| Formation of Dark Brown/Black Impurities (Charring) | The reaction temperature is excessively high, or localized "hot spots" are present in the flask. This causes the concentrated sulfuric acid to dehydrate and oxidize the organic compounds. | Reduce the heating mantle setting. The goal is a gentle, controlled reflux, not a vigorous boil. Ensure the reaction mixture is stirring efficiently to distribute heat evenly. If charring persists, consider switching to a milder acid catalyst like p-TsOH. |
| Product is an Oil but Fails to Solidify or Purify Easily | A non-optimal temperature has led to a mixture of the desired product, unreacted starting material, and various side products. | Re-optimize the reaction temperature. A clean reaction is the easiest to purify. Before attempting large-scale purification, run small-scale trials at different temperatures (e.g., 70°C, 75°C, and reflux) to find the condition that gives the cleanest conversion by TLC or GC analysis. |
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to determine the optimal reaction temperature for the Fischer esterification of 2-Fluoro-4-iodobenzoic acid.
Objective
To identify the reaction temperature that provides the highest yield and purity of this compound within a practical timeframe.
Methodology
A series of small-scale, parallel experiments will be conducted, where temperature is the only variable.
Step-by-Step Procedure
-
Reaction Setup:
-
In three separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 2-Fluoro-4-iodobenzoic acid (e.g., 1.0 eq).
-
To each flask, add absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Place the flasks in an ice-water bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to each.
-
-
Temperature Control:
-
Set up three heating mantles with stirrers, each connected to a temperature controller with a thermocouple placed in a sand or oil bath.
-
Set the target temperatures for the three experiments:
-
Reaction A: 65°C
-
Reaction B: 78°C (Reflux)
-
Reaction C: 90°C (Requires a sealed tube or higher-boiling co-solvent; for standard reflux, this test is omitted). For this guide, we focus on standard reflux conditions.
-
-
-
Reaction Monitoring:
-
Begin heating and stirring.
-
Monitor the progress of each reaction at 1-hour intervals by withdrawing a small aliquot with a capillary tube and spotting it on a TLC plate. Use a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to resolve the starting material and the product.
-
-
Workup (to be performed identically for each reaction):
-
After a set time (e.g., 4 hours), cool the flasks to room temperature.
-
Pour each reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a wash with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the mass of the crude product from each reaction to calculate the isolated yield.
-
Analyze the purity of each product using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Data Summary and Interpretation
The results should be tabulated to clearly identify the optimal temperature.
| Reaction ID | Set Temperature (°C) | Reaction Time (h) | Conversion by TLC | Isolated Yield (%) | Purity by GC/NMR (%) | Visual Observations |
| A | 65 | 4 | ~75% | 70% | 98% | Clear, colorless solution. Significant starting material remains. |
| B | 78 (Reflux) | 4 | >95% | 93% | 99% | Clear, colorless solution. Clean conversion to product. |
Visualizing the Workflow and Concepts
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Relationship Between Temperature and Reaction Outcome
Caption: Impact of temperature on reaction success.
References
-
Synthesis of Ethyl-4-iodobenzoate (Compound 29). PrepChem.com. [Link]
-
Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Effect of time on esterification at 150 o C using 2% (w/w) of sulphuric acid. ResearchGate. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Fischer Esterification. University of Colorado Boulder. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Preparation of ethyl 4-fluorobenzoate. PrepChem.com. [Link]
-
Esterification - Concept. JoVE. [Link]
-
The sulfinatodehalogenation reaction: a decade of progress. Royal Society of Chemistry. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Unlocking Chemical Synthesis with Ethyl 4-Iodobenzoate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Use of concentrated sulfuric acid in Fischer esterification. Chemistry Stack Exchange. [Link]
-
Effect of reaction temperature on the yield of the esterification reaction. ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Fischer Esterification Procedure. California State University, Sacramento. [Link]
-
Sulphuric acid in esterification. Reddit. [Link]
-
Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access Articles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Video: Esterification - Concept [jove.com]
- 7. cerritos.edu [cerritos.edu]
- 8. benchchem.com [benchchem.com]
- 9. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Ethyl 2-Fluoro-4-iodobenzoate Synthesis
Ticket System: Active Troubleshooting & Optimization
Welcome to the Advanced Synthesis Support Hub. Current Topic: Purification and Impurity Removal for Ethyl 2-Fluoro-4-iodobenzoate (CAS: 1643139-91-6). Support Tier: Level 3 (Senior Scientist / Process Development).
Part 1: The "Emergency Room" (Critical Troubleshooting)
Use this section if you are currently staring at a failed workup or impure spectrum.
Ticket #EFIB-001: "My product layer is purple/brown."
Diagnosis: Free Iodine (
-
Do NOT attempt to distill yet; iodine will co-distill.
-
The Thiosulfate Wash:
-
Dissolve crude oil in an organic solvent (EtOAc or DCM).
-
Wash with 10% aqueous Sodium Thiosulfate (
) .[1] -
Visual Cue: The organic layer will instantly shift from purple/brown to pale yellow/colorless as
is reduced to water-soluble iodide ( ). -
Reference: Frontier, A. "Workup for Removing Bromine or Iodine."[1] University of Rochester Not Voodoo. Link
-
Ticket #EFIB-002: "NMR shows a doublet at ~7.6-7.8 ppm that shouldn't be there."
Diagnosis: Unreacted Starting Material (2-Fluoro-4-iodobenzoic acid). Cause: Incomplete Fischer esterification. The equilibrium was not pushed far enough (wet ethanol or insufficient water removal). Immediate Fix:
-
The Bicarbonate Scavenge:
-
Dilute product in Ether or EtOAc.
-
Wash vigorously with Saturated Aqueous Sodium Bicarbonate (
) . -
Mechanism:[2][3][4][5][6][7] Converts the carboxylic acid (
) into the carboxylate salt ( ), which partitions into the aqueous layer. -
Warning:Do NOT use NaOH. Strong hydroxide bases can trigger Nucleophilic Aromatic Substitution (
), displacing the ortho-fluorine atom to form Ethyl 2-ethoxy-4-iodobenzoate.
-
Part 2: The Purification Logic (Process Engineering)
This section details the standard operating procedure (SOP) designed to prevent impurities before they become a problem.
The Impurity Profile
| Impurity | Origin | Physical State | Removal Strategy |
| 2-Fluoro-4-iodobenzoic acid | Unreacted Reagent | Solid (High mp) | Base Extraction ( |
| Ethanol | Reagent | Liquid (bp 78°C) | Rotary Evaporation / Water Wash |
| Free Iodine ( | Decomposition | Purple Solid/Vapor | Reductive Wash ( |
| Sulfuric Acid / Thionyl residues | Catalyst | Liquid/Gas | Neutralization ( |
| Ethyl 2-ethoxy-4-iodobenzoate | Side Product ( | Liquid (Oil) | Prevention only (Avoid strong bases) |
Visualizing the Workup Logic
Caption: Logical flow for the sequential removal of oxidative impurities (
Part 3: Optimized Experimental Protocol
Objective: Synthesis and purification of this compound via Acid-Catalyzed Esterification.
Reagents
-
2-Fluoro-4-iodobenzoic acid (1.0 equiv)
-
Absolute Ethanol (Excess, solvent)[8]
-
Thionyl Chloride (
, 1.2 equiv) OR Conc. (Catalytic)[3][9] -
Note on Catalyst:
is preferred over for halogenated benzoates as it generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward without requiring a Dean-Stark trap.
Step-by-Step Methodology
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Fluoro-4-iodobenzoic acid in absolute ethanol (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Dropwise Addition: Add Thionyl Chloride (
) slowly. Caution: Exothermic gas evolution ( , ). -
Remove ice bath and heat to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) should appear.
2. Workup (The Purification Phase):
-
Concentration: Evaporate the bulk of ethanol under reduced pressure. Do not distill to dryness if the residue is purple; keep it slightly solvated.
-
Dilution: Redissolve the residue in Ethyl Acetate or Diethyl Ether.
-
The "Three-Wash" System:
-
Reductive Wash: Wash organic layer with 10%
(removes Iodine). -
Alkaline Wash: Wash organic layer with Saturated
(removes unreacted Acid and HCl). Repeat until aqueous layer pH is ~8. -
Neutral Wash: Wash with Saturated NaCl (Brine) to remove trapped water.
-
-
Drying: Dry over anhydrous
. Filter and concentrate.
3. Final Polish:
-
The resulting oil is typically >95% pure.[10]
-
If high purity is required (for cross-coupling), perform Vacuum Distillation (Kugelrohr) or Flash Chromatography (100% Hexanes
5% EtOAc/Hexanes). The fluorine atom decreases the polarity significantly compared to the acid.
Part 4: Expert Insights (FAQs)
Q: Why avoid NaOH during the workup?
A: The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (
-
Risk:
or (if NaOH is mixed with residual ethanol) can attack the C-F bond. -
Result: You will synthesize Ethyl 2-ethoxy-4-iodobenzoate or the hydrolysis product.
-
Rule: Stick to weak bases like Bicarbonate (
) which are strong enough to deprotonate the acid ( ) but too non-nucleophilic to displace the fluorine.
Q: I'm seeing a "tar" forming during the reaction. What happened?
A: This is likely polymerization or decomposition caused by light sensitivity of the C-I bond.
-
Prevention: Wrap your reaction flask in aluminum foil during reflux. Iodine compounds are photosensitive.
Q: Can I use the Sandmeyer reaction instead?
A: Yes, starting from Ethyl 4-amino-2-fluorobenzoate.
-
Warning: The Sandmeyer route introduces phenol impurities (from diazonium hydrolysis) and azo-tars.
-
Purification Change: If using Sandmeyer, the Bicarbonate wash is ineffective against phenols. You must use a dilute NaOH wash (carefully, cold) or rely entirely on Column Chromatography. The Esterification route described above is cleaner.
References
-
Frontier, A. "Workup for Removing Bromine or Iodine."[1] University of Rochester Not Voodoo. Accessed Feb 2026.[11][12] Link
-
Organic Chemistry Portal. "Iodination and Synthesis of Aryl Iodides." Organic Chemistry Portal. Accessed Feb 2026.[11][12] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 4-iodobenzoate (Analogous Structure)." PubChem. Accessed Feb 2026.[11][12] Link
-
Moynihan, H. A., & Horgan, D. E. (2017).[12] "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development. Link[12]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. csub.edu [csub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. DSpace [cora.ucc.ie]
Technical Support Center: Optimizing Sonogashira Coupling of Ethyl 2-Fluoro-4-iodobenzoate
Welcome to the technical support center for the Sonogashira coupling. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to work with Ethyl 2-Fluoro-4-iodobenzoate. This substrate, while an excellent building block, presents unique challenges due to its electronic and steric properties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve higher yields and cleaner reaction profiles.
Introduction to the Challenge
The Sonogashira coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp) bonds.[1][2] Your substrate, this compound, possesses two key features that influence the reaction's outcome:
-
Electron-Deficient Ring: The ester and fluoro substituents withdraw electron density from the aromatic ring. This is generally favorable for the initial oxidative addition step of the palladium catalyst to the C-I bond, which is often the rate-determining step in the catalytic cycle.[2]
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the iodine can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst and slowing down the reaction.
This guide will address the common issues arising from this specific substitution pattern and provide rational, evidence-based solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Sonogashira coupling of this compound.
Q1: My reaction is very slow or stalls completely, resulting in a low yield of the desired product. What are the likely causes and how can I fix this?
A1: A stalled reaction with this substrate often points to issues with the catalyst's activity, which can be hampered by the ortho-fluoro group. Here’s a breakdown of potential causes and solutions:
-
Insufficiently Active Catalyst: The steric bulk of the ortho-fluoro group may require a more active catalytic system to facilitate the oxidative addition and subsequent steps.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Switch to bulkier, electron-rich phosphine ligands such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃). These ligands promote the formation of a monoligated palladium species, which is highly active for oxidative addition.[3]
-
Palladium Pre-catalyst: If you are using Pd(OAc)₂, consider switching to a pre-formed catalyst like Pd(PPh₃)₄ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand.
-
-
Inadequate Temperature: While Sonogashira couplings can often be run at room temperature, sterically hindered substrates may require more thermal energy.
-
Increase the Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For this compound, a range of 60-100 °C is a reasonable starting point, especially for copper-free conditions.[3]
-
-
Poor Solvent Choice: The solvent can influence catalyst solubility and activity.
-
Solvent Screening: If you are using a standard solvent like THF, consider screening others such as 1,4-dioxane, toluene, or DMF.
-
Q2: I am observing a significant amount of alkyne homo-coupling (Glaser coupling). How can I prevent this side reaction?
A2: Alkyne homo-coupling is a common side reaction in Sonogashira couplings, and it is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[3]
-
The Copper Problem: The primary function of the copper(I) salt is to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[4] However, this same copper acetylide can undergo oxidative dimerization to form a butadiyne byproduct.
-
Solution 1: Go Copper-Free: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3] Copper-free Sonogashira reactions are well-established and often provide cleaner results, albeit sometimes requiring higher temperatures or more specialized ligands.
-
Solution 2: Rigorous Degassing: If you must use a copper-catalyzed system, ensure your reaction is completely free of oxygen. This involves:
-
Using a Schlenk line or a glovebox.
-
Thoroughly degassing your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).
-
Ensuring all reagents are added under a positive pressure of an inert gas.
-
Q3: My starting material is consumed, but I see a complex mixture of byproducts instead of my desired product. What could be happening?
A3: A complex byproduct profile suggests that while the initial oxidative addition may be occurring, subsequent steps are failing or alternative reaction pathways are being favored.
-
Base-Induced Side Reactions: The ester group in your substrate could be susceptible to hydrolysis or other reactions if the base is too strong or if the reaction is run for extended periods at high temperatures.
-
Choice of Base: If you are using an amine base like triethylamine (TEA) or piperidine, consider switching to an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These are often milder and can be more effective in copper-free systems.
-
-
Catalyst Decomposition: At higher temperatures, the palladium catalyst can decompose to form palladium black, which is inactive.
-
Visual Inspection: If you see a black precipitate forming, this is a strong indication of catalyst death.
-
Use a More Stable Ligand: As mentioned in A1, bulky, electron-rich phosphine ligands not only increase activity but also stabilize the palladium center, preventing decomposition.
-
Q4: I am performing a copper-free reaction but still see some homo-coupling. Why?
A4: While less frequent, homo-coupling in a nominally copper-free reaction can occur.
-
Trace Copper Contamination: "Copper-free" is relative. Your palladium catalyst, solvents, or even glassware could contain trace amounts of copper sufficient to catalyze the Glaser side reaction.[3]
-
Use High-Purity Reagents: Ensure you are using high-purity palladium sources and solvents.
-
Acid-Wash Glassware: For particularly sensitive reactions, acid-washing your glassware can remove trace metal contaminants.
-
Experimental Protocols & Data
Recommended Starting Protocol: Copper-Free Sonogashira Coupling
This protocol is designed as a robust starting point to minimize side reactions, particularly alkyne homo-coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous cesium carbonate (2.0 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[3]
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield of the Sonogashira coupling of this compound.
| Parameter | Condition A (Standard) | Condition B (Optimized for Substrate) | Rationale for Change | Expected Outcome |
| Catalyst System | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | SPhos is a bulkier, more electron-rich ligand, increasing catalyst activity and stability. | Higher yield, faster reaction. |
| Copper Co-catalyst | Present (5 mol%) | Absent | Eliminates the primary pathway for alkyne homo-coupling. | Cleaner reaction profile, no Glaser byproduct. |
| Base | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃) | Milder inorganic base reduces risk of ester hydrolysis. | Improved product purity. |
| Temperature | Room Temperature - 60 °C | 80 - 100 °C | Overcomes the steric hindrance of the ortho-fluoro group. | Drives the reaction to completion. |
| Atmosphere | Inert | Rigorously Inert | Prevents catalyst oxidation and any residual copper-catalyzed side reactions. | Improved catalyst lifetime and reproducibility. |
Visualizing the Process
The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper (if present). Understanding these cycles is key to troubleshooting.[4]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Decision Tree
When faced with a low-yielding reaction, this decision tree can guide your optimization strategy.
Sources
Technical Support Center: Troubleshooting Ethyl 2-Fluoro-4-iodobenzoate
Introduction: The Reactivity Matrix
Ethyl 2-Fluoro-4-iodobenzoate is a "privileged scaffold" in medicinal chemistry, offering three distinct handles for diversification. However, this tri-functionality is often the source of experimental failure. To troubleshoot effectively, you must understand the competing electronic behaviors of the molecule.
-
The C-4 Iodine: The primary handle for Palladium-catalyzed cross-coupling. It is electronically activated by the para-ester, making oxidative addition rapid.
-
The C-1 Ester: A base-sensitive electrophile. It is prone to hydrolysis (saponification) or nucleophilic attack, complicating basic Suzuki conditions.
-
The C-2 Fluorine: Often overlooked. Being ortho to the electron-withdrawing ester, this position is susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to unexpected byproducts.
Diagnostic Flowchart: Why Did My Reaction Fail?
Before altering conditions, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude product analysis.
Scenario 1: Palladium Cross-Coupling Failures (Suzuki/Sonogashira)
The Issue: The reaction stalls, or the ester hydrolyzes before the coupling occurs. The Cause: Standard Suzuki conditions often use aqueous base (Na₂CO₃/H₂O), which saponifies the ester. Alternatively, the "activated" nature of the iodine leads to rapid oxidative addition, but if transmetalation is slow, the Pd-intermediate captures a hydride (protodeiodination).
Troubleshooting Protocol
| Observation | Diagnosis | Corrective Action | Mechanism |
| Acid Product Formed | Saponification | Switch to Anhydrous Base (K₃PO₄ or CsF) in Dioxane or Toluene. Avoid MeOH/EtOH/Water. | The hydroxide ion (OH⁻) generated in aqueous cycles attacks the ester faster than the boronic acid transmetalates. |
| Des-Iodo Product | Protodeiodination | 1. Increase Catalyst Loading.2. Use dry solvents .3. Switch to Pd(dppf)Cl₂ . | The Ar-Pd-I species is formed but waits too long for the nucleophile. It grabs a hydride from the solvent or ligands. |
| Homocoupling | Ullmann Reaction | 1. Degas solvent thoroughly (Sparge w/ Argon).2. Avoid excess iodide. | Oxygen promotes the formation of Pd(II) bridged species that facilitate homocoupling of the aryl iodide. |
Recommended "Bulletproof" Suzuki Protocol
For coupling this compound with Boronic Acids:
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground, 2.0 - 3.0 equiv.
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%). Why? The large bite angle of dppf accelerates reductive elimination, outcompeting side reactions.
-
Temperature: 80°C (Do not exceed 100°C to protect the ester).
-
Additives: If the reaction is sluggish, add 5 mol% water (controlled) or use CsF (2.0 equiv) as the base to activate the boronate without generating high pH [1].
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Side Reactions
The Issue: You observe a product where the Fluorine atom is missing, replaced by your base or nucleophile. The Cause: The 2-position is ortho to the ester (an Electron Withdrawing Group). This activates the C-F bond for SNAr, particularly if you use strong amine bases or alkoxides.
The "Red Flag" Reagents:
-
Sodium Methoxide / Ethoxide (Will displace F).
-
Morpholine / Piperidine (Will displace F at high temps).
-
Sodium Hydride (Can lead to complex mixtures).
Solution:
-
Base Selection: Use inorganic carbonates (Cs₂CO₃) or phosphates. If an organic base is required, use hindered non-nucleophilic bases like DIPEA, but only at low temperatures.
-
Order of Addition: If performing a reaction at the Iodine (C4), ensure the catalyst is active before heating to minimize the time the Fluorine is exposed to nucleophiles.
Scenario 3: Metal-Halogen Exchange (Grignard/Lithiation)
The Issue: Attempting to convert the iodide to a Grignard or Lithium species results in polymerization or "messy" TLC. The Cause: The ester functional group is incompatible with standard Grignard (Mg) or Lithium (Li) reagents at room temperature. The generated carbanion at C-4 will attack the ester at C-1 of another molecule (self-immolation).
The Solution: The Knochel-Hauser Approach You must use Turbo-Grignard (iPrMgCl[2]·LiCl) at low temperatures. The LiCl breaks up the polymeric aggregates of the Grignard, increasing the rate of Iodine-Magnesium exchange so it happens faster than the nucleophilic attack on the ester [2].
Protocol: Selective Magnesiation
Figure 2: Workflow for generating the Grignard species while preserving the ester.
Critical Steps:
-
Temperature Control: Cool the aryl iodide in THF to -40°C .
-
Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.
-
Timing: Stir for 30-60 mins. Monitor conversion by quenching a small aliquot with water (check for Des-Iodo product vs Starting Material).
-
Trapping: Add your electrophile at -40°C, then allow to warm slowly. Do not warm the Grignard species without the electrophile present.
FAQs: Quick Technical Fixes
Q: Can I reduce the ester to an alcohol selectively in the presence of the iodine? A: Yes, but avoid LiAlH₄ (it will dehalogenate the iodine). Use DIBAL-H (Diisobutylaluminum hydride) at -78°C in Toluene/DCM. This is selective for the ester over the aryl iodide.
Q: Why is my reaction turning black and precipitating Pd black? A: This indicates catalyst decomposition ("Pd death"). The oxidative addition occurred, but the cycle stalled.
-
Fix: Add a stabilizing ligand like PPh₃ or switch to a palladacycle precatalyst (e.g., XPhos Pd G2 ) which is more robust.
Q: I see a "double" addition in my mass spec. What is it? A: If using a boronic acid, this is likely the Homocoupling dimer (Biaryl). If using a nucleophile, it might be double substitution (SNAr at the Fluorine AND reaction at the Ester). Check the fragmentation pattern.
References
-
Suzuki-Miyaura Coupling Mechanism & Base Effects
- Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Lecture).
- Source: NobelPrize.org.
-
URL:[Link]
-
Functionalized Grignard Reagents (Turbo-Grignard)
-
General Reactivity of Ethyl 4-iodobenzoate Derivatives
- Title: Ethyl 4-iodobenzoate Product Inform
- Source: PubChem / Sigma-Aldrich.
-
URL:[Link]
-
SNAr Reactivity of Fluorinated Benzoates
Sources
Technical Support Center: Ethyl 2-Fluoro-4-iodobenzoate Reactivity Guide
[1]
Welcome to the Reactivity & Optimization Hub. Current Status: Operational Subject: Solvent Effects on Ethyl 2-Fluoro-4-iodobenzoate (CAS: 205750-82-9) Analyst: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Solvent Decision Matrix
This compound is a "Janus-faced" scaffold.[1] It possesses two distinct halogen handles with vastly different electronic environments:
-
C4-Iodine: Highly reactive toward oxidative addition (Pd-catalysis) and metal-halogen exchange.[1]
-
C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (
) due to the ortho-ester group.[1]
The Critical Conflict: Solvents that enhance Pd-catalysis (Polar Aprotic like DMF/DMSO) also dangerously accelerate unwanted
Interactive Workflow: Solvent Selection
The following logic gate helps you select the correct solvent system based on your target transformation.
Figure 1: Solvent Decision Matrix for this compound. Blue paths indicate C-I coupling; Red paths indicate C-F displacement.
Troubleshooting Guides (Ticket-Based)
Ticket #1: "I am losing the Fluorine atom during Suzuki Coupling."
Issue: You are attempting to couple the Iodine (C4), but MS/NMR shows a significant byproduct where the Fluorine (C2) has been replaced by your base (OH, OMe) or nucleophile.
Diagnosis: Unwanted
Protocol Adjustment:
-
Switch Solvent: Move away from DMF/DMSO. Use 1,4-Dioxane/Water (4:1) or Toluene/Water .[1] These solvents do not solvate the anionic base as strongly, reducing its nucleophilicity toward the C-F bond while maintaining enough activity for the Pd-cycle [1].
-
Change Base: Switch from strong alkoxides (NaOtBu) to weaker, bulky bases like
or . -
Temperature: Do not exceed 80°C.
activation energy is generally higher than Pd-oxidative addition.[1]
Ticket #2: "Low Yield/Dehalogenation in Cross-Coupling."
Issue: The starting material is consumed, but the product yield is low. You observe ethyl 2-fluorobenzoate (loss of Iodine) in the mixture.[1]
Diagnosis: Protodehalogenation.[1] This often occurs in alcoholic solvents (Ethanol/Methanol) where the Pd-Ar-I species undergoes
Protocol Adjustment:
-
Exclude Alcohols: Remove Ethanol/Methanol as co-solvents.
-
Water is Critical: Ensure a specific ratio of water (e.g., 10-20% v/v) is present.[1] Water is required to form the reactive boronate species (
) from boronic acids [2].[1] -
Recommended System:
-
Solvent: Toluene:Water (3:1)
-
Catalyst:
(The bidentate ligand prevents -hydride elimination).[1] -
Temp: 90°C.
-
Ticket #3: "The Ester reacts during Grignard/Lithium Exchange."
Issue: When treating with
Protocol Adjustment:
-
Cryogenic Control: This reaction must be performed at -78°C (Lithium) or -20°C to 0°C (Turbo-Grignard).[1]
-
Solvent Choice:
-
THF: Good for
(Turbo Grignard) exchange at 0°C. The LiCl breaks aggregates, allowing fast I-Mg exchange before the ester is attacked [3]. -
Diethyl Ether: Use for
exchange at -78°C. Ether is less coordinating than THF, which can sometimes slow down the direct attack on the ester.
-
-
Quench: The electrophile must be added immediately after the exchange is complete (usually <15 mins).
Mechanistic Pathways & Solvent Impact[2][3]
Understanding the competition between the Pd-Catalytic Cycle (desired) and
Figure 2: Mechanistic divergence driven by solvent polarity.[1]
Solvent Data & Risk Assessment
Use this table to assess the risk of your current solvent system.
| Solvent System | Dielectric Constant ( | Suzuki Efficiency | Recommendation | |
| Toluene / | 2.4 (Tol) | High | Very Low | Primary Choice for Coupling. |
| 1,4-Dioxane / | 2.2 (Diox) | High | Low | Excellent for solubility issues.[1] |
| THF | 7.5 | Moderate | Low | Good for Lithiation/Grignard.[1] |
| DMF | 36.7 | High | High | Avoid if base is strong ( |
| DMSO | 46.7 | Moderate | Critical | Do Not Use with alkoxides.[1] |
| Ethanol | 24.5 | Low (Side rxns) | Moderate | Risk of transesterification.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a solvent for the Suzuki coupling? A: It is risky.[1] Ethanol can undergo transesterification with the ethyl ester (neutral exchange, so invisible) or, more critically, act as a hydride source leading to de-iodination (product becomes ethyl 2-fluorobenzoate). It also slows the reaction compared to aprotic solvents.[1]
Q: Why is the Fluorine atom unstable? It's usually a strong bond. A: While the C-F bond is strong, the position is key. The ester group at the ortho position withdraws electron density via resonance and induction, making the C2 carbon highly electrophilic. This is the classic "Ortho-Effect" in Nucleophilic Aromatic Substitution [4].
Q: I need to dissolve the starting material, but it's not soluble in Toluene. What now? A: Switch to DME (Dimethoxyethane) or 1,4-Dioxane .[1] These are polar enough to dissolve the ester but do not activate nucleophiles as aggressively as DMF or DMSO.[1]
References
-
Solvent Effects in Suzuki-Miyaura Cross-Coupling
-
The Role of Water in Boronic Acid Activation
-
Magnesium-Halogen Exchange (Turbo Grignard)
-
Nucleophilic Arom
) on Fluoro-Esters:
Technical Support Center: Ethyl 2-Fluoro-4-iodobenzoate Reaction Optimization
Topic: Prevention of Homocoupling in Palladium-Catalyzed Reactions Substrate: Ethyl 2-Fluoro-4-iodobenzoate (CAS: 1027513-43-4) Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Mechanism Analysis[1]
Welcome to the technical support center. You are likely encountering "dimerization" impurities (homocoupling) when working with This compound . To solve this, we must first identify which type of homocoupling is occurring, as the mechanisms are diametrically opposed.
The Substrate Profile
This molecule is an electron-deficient aryl iodide .
-
Iodine (C4): Highly reactive toward oxidative addition.
-
Fluorine (C2) & Ester: Inductive electron withdrawal lowers the electron density of the aromatic ring.
-
Consequence: The oxidative addition of this iodide to Pd(0) is extremely fast. This leads to a rapid accumulation of the oxidative addition complex (
). If the subsequent step (transmetallation or borylation) is slower than the rate of oxidative addition, the species will pool and disproportionate, leading to homocoupling.
The Two Homocoupling Pathways
Scenario A: You are performing a Miyaura Borylation (Making the Boronate)[1][2]
-
The Reaction: Converting the Iodide
Boronic Ester.[3] -
The Impurity: 3,3'-difluoro-4,4'-dicarbethoxybiphenyl (The Ar-Ar dimer).
-
The Cause: Reductive Homocoupling .[4][5] Two molecules of the oxidative addition complex undergo ligand exchange to form
, which reductively eliminates the dimer.[6][7] -
Risk Level: HIGH . The electron-deficient nature of your substrate accelerates this side reaction.[5]
Scenario B: You are performing a Suzuki Cross-Coupling (Using it as an Electrophile)
-
The Reaction: Iodide + Aryl Boronic Acid
Biaryl. -
The Impurity: Biaryl of the Boronic Acid (Ar'-Ar').
-
The Cause: Oxidative Homocoupling .[6] Oxygen enters the cycle, forming a Peroxo-Pd species that reacts with the boronic acid.
-
Risk Level: MODERATE . Often misidentified as "iodide homocoupling."
Visualization of Failure Modes
The following diagram illustrates where the process bifurcates into the unwanted homocoupling pathways.
Caption: Pathway divergence showing how accumulation of the Oxidative Addition intermediate (Ar-Pd-I) triggers the disproportionation cascade leading to dimerization.
Troubleshooting Protocols
Protocol A: Preventing Homocoupling in Miyaura Borylation
Use this if you are converting the iodide to a boronic ester.
The Core Problem: The catalyst is "too active" at the start, and the base is promoting disproportionation. The Solution: Use a "Slow-Release" Pd(0) source and a milder base environment.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand has a large bite angle, which sterically discourages the formation of the cis-bis(aryl) palladium intermediate required for homocoupling. |
| Solvent | Dioxane or DMSO | DMSO promotes the solubility of the inorganic base but can accelerate homocoupling if too hot. Dioxane is the safer standard. |
| Base | KOAc (anhydrous) | Weak bases are essential. Strong bases (hydroxides/carbonates) accelerate the disproportionation of Ar-Pd-I. |
| Temp | 80°C (Strict Control) | Do not overheat. Higher temperatures favor the entropy-driven homocoupling over the borylation. |
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial, add this compound (1.0 eq), Bis(pinacolato)diboron (
, 1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (3 mol%). -
Degas Solids: Cap and purge with Argon for 5 minutes (removes adsorbed
). -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.15 M concentration relative to substrate) via syringe.
-
Thermal Ramp: Place in a pre-heated block at 80°C. Do not start cold and ramp up; this prolonged warm-up period often favors side reactions.
-
Monitoring: Check LCMS at 2 hours. If Ar-I is consumed but Ar-Ar is forming, lower temperature to 60°C and extend time.
Protocol B: Preventing Homocoupling in Suzuki Coupling
Use this if you are coupling the iodide with an external boronic acid.
The Core Problem: Oxygen intrusion or "Stalled" Transmetallation. The Solution: Rigorous deoxygenation and Transmetallation acceleration.
| Parameter | Recommendation | Scientific Rationale |
| Degassing | Sparging (Bubbling) | Simply flushing the headspace is insufficient. You must bubble Argon through the solvent for 15 mins to displace dissolved |
| Water | Add 5-10% v/v Water | Water is critical for the solubility of the inorganic base and the formation of the reactive boronate species ( |
| Addition | Slow Addition of Boron | If the boronic acid homocouples, add it dropwise as a solution over 1 hour. |
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific impurity profile.
Caption: Diagnostic logic for identifying the root cause of dimerization based on the structure of the byproduct.
Frequently Asked Questions (FAQ)
Q: Does the 2-fluoro substituent affect the choice of base?
A: Yes. The fluorine atom at the ortho position, combined with the para ester, makes the ring susceptible to Nucleophilic Aromatic Substitution (
Q: I see a "de-iodinated" byproduct (Ethyl 2-fluorobenzoate). Is this related to homocoupling? A: This is hydrodehalogenation.[4] It competes with homocoupling. It usually indicates that your catalytic cycle is initiating (Oxidative Addition is happening), but the Transmetallation is failing, and the Pd intermediate is scavenging a hydride (often from the solvent, especially if using alcohols). To fix this, increase the concentration of the Boron partner or add water to facilitate the base mechanism.
Q: Can I use Pd/C (Heterogeneous) to prevent this? A: Pd/C is generally poor for this specific substrate in cross-coupling because the leaching rate is inconsistent. However, for simple homocoupling (Ullmann-type) to intentionally make the dimer, Pd/C with formate is excellent. For preventing it, homogeneous catalysts with bulky ligands (SPhos, XPhos) are superior because they sterically prevent the two aromatic rings from sitting on the Palladium center simultaneously.
References
-
Mechanistic Studies on Pd-Catalyzed Homocoupling
- Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids.
- Source: Adrio, J., et al. Chem. Eur. J.
- Context: Explains the role of Oxygen in oxid
-
Miyaura Borylation Optimization
-
Suppression Strategies
Sources
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Optimizing catalyst loading for Ethyl 2-Fluoro-4-iodobenzoate
Technical Support Center: Ethyl 2-Fluoro-4-iodobenzoate
A Senior Application Scientist's Guide to Optimizing Catalyst Loading in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to maximize the efficiency and success of their cross-coupling reactions. As a substrate, this compound offers a unique combination of electronic and steric properties. The highly reactive carbon-iodine bond provides a selective site for functionalization, making it a valuable building block in complex molecule synthesis. However, achieving high yields and purity hinges on the precise control of reaction parameters, most critically, the catalyst loading.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.
Frequently Asked Questions (FAQs): Foundational Principles
This section addresses the fundamental questions researchers should consider before beginning their experiments.
Q1: What are the key structural features of this compound that I should consider for reaction design?
A: The reactivity of this substrate is dominated by the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which initiates the catalytic cycle, occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to C-F, C-H, or even C-Br and C-Cl bonds.[1][2][3] The electron-withdrawing nature of the fluorine and ester groups can further influence the electronic properties of the aromatic ring, potentially accelerating the oxidative addition step.[4] However, the ester functional group can be sensitive to hydrolysis under strongly basic conditions, a factor to consider when selecting your reaction conditions.[5]
Q2: What is a sensible starting point for catalyst loading in a new reaction with this substrate?
A: For initial screening and methods development, a catalyst loading in the range of 1-2 mol% of the palladium precursor is a robust and widely accepted starting point.[2] This concentration is typically high enough to ensure a reasonable reaction rate for initial trials without being excessively wasteful. Once the reaction is proven feasible, you can systematically lower the loading (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) to optimize for cost and reduce residual palladium in the final product.[2] For highly efficient catalytic systems, loadings as low as 0.0025 mol% may be achievable.[6]
Q3: I see many different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, pre-catalysts). Which should I choose?
A: The choice depends on your specific needs for convenience, air stability, and cost.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, cost-effective Pd(II) salt. It requires in situ reduction to the active Pd(0) species, which is often achieved by a phosphine ligand, an amine, or a solvent like an alcohol.[7]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that does not require a reduction step.[7] This can lead to more reproducible initiation, but it can be more expensive and sensitive to air over long-term storage.
-
Pre-catalysts: These are well-defined, air-stable Pd(II) complexes (e.g., Buchwald or Fu pre-catalysts) that are designed to cleanly and rapidly generate the active Pd(0) species in solution.[7] They often provide superior performance and reproducibility, especially for challenging transformations, but come at a higher cost.
Q4: Why is ligand selection so important, and what should I consider for this specific substrate?
A: The ligand is not a passive component; it is fundamental to the catalyst's performance, stability, and selectivity.[8][9] For electron-deficient aryl halides like this compound, electron-rich and sterically bulky phosphine ligands (such as the Buchwald-type ligands SPhos and XPhos) are often highly effective.[1]
-
Expertise: The electron-rich nature of the ligand enhances the electron density on the palladium center, which facilitates the crucial oxidative addition step.
-
Experience: The steric bulk of the ligand promotes the final reductive elimination step, releasing the product and regenerating the active catalyst. It also helps prevent the formation of inactive catalyst dimers.[10]
Troubleshooting Guide: From Stalled Reactions to Success
This section provides a systematic, question-and-answer guide to resolving common issues encountered during reaction optimization.
Issue 1: Low or No Conversion to the Desired Product
Q: My reaction is not working. I'm either recovering my starting material or seeing a complex mixture. What are the most likely causes and how do I fix it?
A: This is the most common challenge in cross-coupling chemistry. A systematic, step-wise approach is the most effective way to identify the root cause. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Inactive Catalyst: Palladium catalysts, especially Pd(0) species, are highly sensitive to oxygen and moisture, which can lead to the formation of inactive palladium oxides.[1][2] Using a fresh batch of catalyst and ligand from a reliable source is the first and most critical step.
-
Suboptimal Catalyst Loading: While low catalyst loading is desirable for cost and environmental reasons, an insufficient amount will naturally lead to incomplete conversion.[1] Systematically increasing the loading can overcome this barrier.
-
Incorrect Base or Solvent: The base is not just a spectator; it is a crucial participant in many catalytic cycles (e.g., Suzuki and Heck reactions).[11][12] Its role is to activate the coupling partner or regenerate the catalyst.[12] Water and oxygen in the solvent are notorious for deactivating catalysts.[1] Rigorous use of anhydrous, deoxygenated solvents is mandatory for reproducibility.
-
Insufficient Temperature: Many cross-coupling steps, particularly oxidative addition, have a significant activation energy barrier. If the reaction is sluggish at a given temperature, a moderate increase can often provide the necessary energy to drive the reaction forward.[2]
Issue 2: Significant Side Product Formation
Q: My reaction is producing the desired product, but I'm also getting a lot of hydrodehalogenation (the iodine is replaced by hydrogen) and/or homocoupling of my starting material. How can I suppress these side reactions?
A: The formation of these side products points to specific flaws in the reaction setup or conditions.
-
Hydrodehalogenation: This side reaction is almost always caused by the presence of water or other protic impurities in your reaction mixture.[1][2] These impurities can act as a proton source that quenches a key intermediate in the catalytic cycle.
-
Solution: Rigorously dry all reagents and solvents. Ensure your glassware is flame-dried or oven-dried before use. Use a high-purity, anhydrous base.
-
-
Homocoupling: This occurs when two molecules of your starting material (or the coupling partner) react with each other. It often indicates that the transmetalation step (in a Suzuki reaction) or the migratory insertion step (in a Heck reaction) is slow compared to side reactions of the organopalladium intermediate.
-
Solution: Re-evaluate your ligand and base combination. A more effective ligand can accelerate the desired cross-coupling pathway. Additionally, ensure your reaction is thoroughly degassed, as oxygen can sometimes promote homocoupling pathways.
-
Issue 3: Reaction Stalls Before Completion
Q: The reaction starts well, as confirmed by TLC or LC-MS, but it stalls at ~50-70% conversion, even after extended reaction times. What is causing this?
A: Reaction stalling is a classic symptom of catalyst deactivation . The initial active catalyst is consumed by a competing pathway during the reaction, bringing the productive cycle to a halt.
Common Catalyst Deactivation Pathways:
-
Ligand Oxidation: Phosphine ligands can be oxidized, particularly at higher temperatures in the presence of trace oxygen.[11]
-
Formation of Off-Cycle Dimers: Catalyst intermediates can dimerize to form stable, unreactive palladium species.[10][13] This is often promoted by suboptimal ligand-to-metal ratios.
-
Palladium Black Formation: The active, soluble catalyst can aggregate and precipitate as inactive palladium metal (palladium black). This is often visible as a blackening of the reaction mixture.
Solutions to Mitigate Catalyst Deactivation:
-
Use a More Robust Ligand: Bulky, electron-rich ligands are often designed to resist degradation and prevent the formation of inactive dimers.
-
Maintain a Strictly Inert Atmosphere: Ensure your reaction is performed under a positive pressure of an inert gas like argon or nitrogen from start to finish.
-
Control the Temperature: Avoid unnecessarily high temperatures, as they can accelerate catalyst decomposition pathways.[4]
-
Adjust Ligand:Metal Ratio: Sometimes, a slight excess of the ligand can help stabilize the active monomeric catalyst species in solution.
Experimental Protocols & Data
Protocol: Systematic Catalyst Loading Screen
This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading for a generic Suzuki coupling reaction.
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of this compound (1.0 eq), the boronic acid partner (1.2 eq), and base (e.g., K₂CO₃, 2.5 eq) in your chosen anhydrous, degassed solvent (e.g., Dioxane).
-
Reaction Setup: Dispense equal volumes of the stock solution into four separate reaction vials, each containing a stir bar.
-
Catalyst Addition: To each vial, add the palladium precursor and ligand to achieve the final target concentrations:
-
Vial 1: 2.0 mol% Pd
-
Vial 2: 1.0 mol% Pd
-
Vial 3: 0.5 mol% Pd
-
Vial 4: 0.1 mol% Pd
-
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 90 °C).
-
Monitoring & Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and relative ratio of product to side products.
Data Presentation: Illustrative Results of a Catalyst Loading Screen
| Catalyst Loading (mol%) | Conversion (%) | Product:Hydrodehalogenation Ratio | Observations |
| 2.0 | >99% | 98:2 | Complete conversion, clean reaction. |
| 1.0 | >99% | 98:2 | Complete conversion, clean reaction. |
| 0.5 | 95% | 97:3 | High conversion, slightly slower. |
| 0.1 | 65% | 95:5 | Incomplete conversion, reaction is sluggish. |
Table of Typical Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling |
| Pd Source | Pd(OAc)₂, PdCl₂(dppf), XPhos Pd G3 | Pd(OAc)₂ |
| Ligand | SPhos, XPhos, PPh₃ | P(o-tolyl)₃, PPh₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | DMF, DMAc, Acetonitrile |
| Temperature | 80 - 110 °C | 80 - 120 °C |
Visualizing the Mechanism and Workflow
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05589B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Work-up and Troubleshooting for Reactions of Ethyl 2-Fluoro-4-iodobenzoate
Welcome to the technical support center for Ethyl 2-Fluoro-4-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide expert insights and practical solutions to common challenges encountered during the work-up of reactions involving this versatile building block. Our aim is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction work-up of this compound.
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable starting material primarily used in cross-coupling reactions to form complex organic molecules. The presence of both an iodo and a fluoro group on the benzene ring, along with an ethyl ester, makes it a trifunctional building block. The highly reactive carbon-iodine bond is particularly well-suited for participating in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2] These reactions are fundamental in the synthesis of biaryls and aryl-alkynes, which are common motifs in pharmaceuticals and functional materials.
Q2: How does the fluorine substituent affect the work-up procedure?
The fluorine atom can influence the work-up in several ways. Fluorinated compounds often exhibit altered polarity and lipophilicity compared to their non-fluorinated analogs.[3] This can affect their solubility in common extraction solvents and their retention characteristics during column chromatography. Generally, fluorination can decrease lipophilicity, which might require adjustments to the solvent systems used for extraction and purification.[3]
Q3: Is the ethyl ester group stable during aqueous work-up?
The ethyl ester is susceptible to hydrolysis under both acidic and, more significantly, basic aqueous conditions.[4][5][6] It is crucial to avoid prolonged exposure to strong acids or bases during the work-up to prevent the formation of the corresponding carboxylic acid. If basic conditions are necessary to quench the reaction or remove acidic byproducts, it is recommended to use mild bases (e.g., saturated sodium bicarbonate solution) and to perform the extraction promptly at low temperatures.
Q4: What are the general steps for a standard work-up of a cross-coupling reaction involving this compound?
A typical work-up procedure for a Suzuki or Sonogashira coupling reaction would involve the following steps:
-
Quenching: The reaction is cooled to room temperature and quenched, often with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous phase into an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the work-up of your this compound reactions.
Problem 1: Low isolated yield of the desired product after work-up.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Before quenching the reaction, confirm the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solution: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the catalyst.
-
-
Product Lost During Extraction:
-
Diagnosis: The polarity of your product might be higher than anticipated due to the fluorine substituent, leading to some solubility in the aqueous layer.
-
Solution: Before discarding the aqueous layer, re-extract it one or two more times with the organic solvent. You can also analyze a sample of the aqueous layer by TLC or LC-MS to check for the presence of your product.
-
-
Ester Hydrolysis:
-
Diagnosis: The presence of a more polar spot on the TLC plate (compared to your product) that corresponds to the carboxylic acid. This can be confirmed by LC-MS.
-
Solution: During the work-up, use mild basic conditions (e.g., saturated NaHCO₃) for a short period and at a low temperature. If your product is stable to acidic conditions, you can use a dilute acid wash (e.g., 1M HCl) to remove basic impurities.
-
Problem 2: Presence of persistent impurities after column chromatography.
Possible Causes & Solutions:
-
Co-elution with Starting Material or Byproducts:
-
Diagnosis: Your product and a key impurity have very similar Rf values on TLC in various solvent systems.
-
Solution: Optimize your column chromatography conditions. Experiment with different solvent systems, including those with different polarities and selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). A shallower gradient during elution can also improve separation.
-
-
Dehalogenated Byproduct:
-
Diagnosis: Mass spectrometry analysis of the purified product shows a peak corresponding to the mass of the desired product minus the mass of iodine. This is a common side reaction in palladium-catalyzed couplings.
-
Solution: Minimizing this side reaction is best addressed during the reaction itself (e.g., by using high-quality reagents and maintaining an inert atmosphere). During purification, these closely related byproducts can be difficult to separate. High-performance liquid chromatography (HPLC) may be required for complete removal.
-
-
Homocoupling of the Starting Material:
-
Diagnosis: A byproduct with a mass corresponding to two molecules of the starting material coupled together is observed.
-
Solution: This is another common side reaction in cross-coupling chemistry. Careful optimization of the reaction conditions (catalyst, ligand, base, and temperature) is the primary way to avoid this. Separation from the desired product may require careful chromatography or recrystallization.
-
Experimental Protocols & Visual Guides
Standard Aqueous Work-up Protocol
This protocol is a general guideline for the work-up of a palladium-catalyzed cross-coupling reaction.
-
Cooling and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts.
-
Wash with deionized water.
-
Wash with saturated aqueous NaCl (brine).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visual Workflow for Standard Aqueous Work-up
Caption: Standard aqueous work-up workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making flow.
Data Summary Table
| Parameter | Recommended Solvents/Conditions | Rationale |
| Extraction Solvents | Ethyl Acetate, Dichloromethane | Good balance of polarity to dissolve the product while being immiscible with water. |
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄ | Efficiently remove residual water from the organic phase. |
| Chromatography Eluent | Hexanes/Ethyl Acetate Gradient | A common non-polar/polar solvent system that provides good separation for a wide range of organic compounds. The gradient allows for the elution of compounds with varying polarities. |
| Quenching Agent | Saturated aq. NH₄Cl or H₂O | Mild quenching agents that are less likely to cause ester hydrolysis compared to strong acids or bases. |
| Washing Solutions | Deionized Water, Saturated aq. NaCl (Brine) | Water removes water-soluble impurities, and brine helps to break up emulsions and further dry the organic layer. |
References
-
ResearchGate. (2019, October 16). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
International Journal of Chemical Science. (n.d.). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Support Guide: Stability & Handling of Ethyl 2-Fluoro-4-iodobenzoate
Executive Summary
Ethyl 2-Fluoro-4-iodobenzoate is a high-value scaffold used primarily in medicinal chemistry for constructing biaryl systems via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Its stability profile is dictated by three competing structural motifs:
-
The Aryl Iodide (C-I): Highly reactive toward oxidative addition; prone to photolytic cleavage.
-
The Ethyl Ester: Susceptible to hydrolysis and transesterification.
-
The Ortho-Fluorine: An electronic activator that destabilizes the ester toward nucleophilic attack while exerting minimal steric protection.
This guide addresses the specific stability challenges users encounter during storage and reaction optimization.
Critical Stability Factors (Mechanistic Insight)
To troubleshoot effectively, you must understand the causality of degradation.
A. The "Ortho-Fluoro" Effect on Hydrolysis
Unlike bulky ortho-substituents (e.g., methyl, nitro) that sterically shield the carbonyl from hydrolysis, the fluorine atom is small (Van der Waals radius
-
Consequence: The fluorine pulls electron density away from the benzene ring and the adjacent carbonyl carbon. This makes the carbonyl carbon more electrophilic and significantly increases the rate of nucleophilic attack (hydrolysis) compared to unsubstituted ethyl benzoate [1].
-
Practical Implication: Basic aqueous workups must be performed rapidly and at low temperatures to prevent saponification.
B. Protodeiodination (The "Phantom" Side Product)
The C-I bond is the weakest bond in the molecule (
-
In Storage: UV light can cause homolytic cleavage, generating an aryl radical that abstracts a hydrogen from solvent/moisture, leading to Ethyl 2-fluorobenzoate (loss of Iodine).
-
In Reaction: During Pd-catalysis, if the catalytic cycle stalls (slow transmetallation), the oxidative addition complex (Ar-Pd-I) can undergo reduction, replacing the iodine with hydrogen [2].
Troubleshooting & FAQs
Category 1: Reaction Integrity
Q: I am observing the formation of Ethyl 2-fluorobenzoate (Des-iodo impurity) during my Suzuki coupling. How do I stop this? A: This is Protodeiodination . It occurs when the oxidative addition intermediate (Ar-Pd-I) is reduced rather than undergoing transmetallation.
-
Root Cause: The reaction is "starved" of the boronic acid nucleophile, or the solvent contains a hydride source.
-
Solution:
-
Increase Boronic Acid: Ensure >1.2 equivalents of boronic acid are present.
-
Solvent Switch: Avoid primary alcohols if possible. Use aprotic polar solvents (DMF, Dioxane) or strictly anhydrous conditions.
-
Degas Thoroughly: Oxygen can promote radical pathways that lead to deiodination.
-
Q: My product mass spec shows M-14 peaks (Methyl ester instead of Ethyl). Why? A: You are seeing Transesterification .[1]
-
Context: This almost always happens when using Methanol (MeOH) as a solvent in the presence of a base (carbonate, hydroxide, or alkoxide).
-
Mechanism: The methoxide anion (generated in situ) attacks the activated carbonyl (activated by the ortho-fluorine), displacing the ethoxide group [3].
-
Fix: Never use methanol with this substrate. Use Ethanol (matches the ester) or non-nucleophilic solvents like Toluene, THF, or Acetonitrile.
Category 2: Storage & Handling
Q: The compound has turned from a clear oil/white solid to yellow. Is it usable?
A: The yellow color indicates the liberation of elemental Iodine (
-
Assessment: Run a quick HPLC. If purity is >95%, wash an ether solution of the compound with dilute Sodium Thiosulfate (
) to remove the iodine color, then dry and concentrate. -
Prevention: Store in amber vials wrapped in foil at 4°C.
Visualizing Degradation Pathways
The following diagram maps the specific chemical risks associated with this scaffold.
Figure 1: Primary degradation pathways. Note that the ortho-fluorine accelerates the hydrolysis pathway significantly compared to non-fluorinated analogues.
Validated Protocols
Protocol A: QC Method (HPLC)
Use this method to verify integrity before committing the material to a GMP step.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aryl absorption) |
| Retention Order | Acid (Hydrolysis) < Target Ester < Dimer (Homocoupling) |
Protocol B: Stress Test (Base Stability)
Perform this small-scale test if your reaction requires aqueous base (e.g., Suzuki Coupling).
-
Dissolve 10 mg of this compound in 1 mL THF.
-
Add 0.5 mL of the base solution intended for reaction (e.g., 2M
). -
Stir vigorously at the intended reaction temperature (e.g., 60°C).
-
Sample at t=0, 1h, and 4h. Analyze via HPLC (Protocol A).
-
Pass Criteria: < 2% Hydrolysis (formation of carboxylic acid) at 1 hour.
-
If failed: Lower temperature or switch to a weaker base (
or ).
-
Troubleshooting Logic Tree
Use this decision matrix when results are suboptimal.
Figure 2: Step-by-step diagnostic workflow for identifying reaction byproducts.
References
-
Electronic Effects in Benzoate Hydrolysis: M. H. Abraham et al., "The influence of ortho-substituents on the rate of hydrolysis of ethyl benzoates," Journal of the Chemical Society, Perkin Transactions 2, 1978. Note: Establishes that electron-withdrawing ortho-groups (F, Cl) accelerate alkaline hydrolysis relative to unsubstituted esters.
-
Protodeiodination Mechanisms: D. Prim et al., "Palladium-catalyzed reactions of aryl halides with soft nucleophiles," Tetrahedron, Vol 58, 2002. Note: details the reduction of Ar-Pd-I intermediates in the presence of proton sources.
-
Transesterification in Synthesis: J. Otera, "Transesterification," Chemical Reviews, 93(4), 1449–1470, 1993. Note: Comprehensive review of mechanism and solvent effects.
-
Photostability of Aryl Iodides: S. Tobisu et al., "C–H Arylation of Arenes via Radical Pathways," Chemical Reviews, 2016. Note: Discusses the homolytic cleavage energy of C-I bonds under light irradiation.
Sources
Validation & Comparative
A Technical Guide to Alternative Reagents for Ethyl 2-Fluoro-4-iodobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of building blocks is paramount. Ethyl 2-Fluoro-4-iodobenzoate has established itself as a valuable reagent, primarily due to the strategic placement of its fluorine and iodine substituents, which allows for selective functionalization through various cross-coupling reactions. However, the pursuit of more cost-effective, readily available, and tunable reagents necessitates a thorough evaluation of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Introduction: The Role of this compound in Synthesis
This compound is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The presence of the electron-withdrawing fluorine atom ortho to the ester modulates the electronic properties of the aromatic ring, while the highly reactive carbon-iodine (C-I) bond provides a specific site for oxidative addition to a low-valent palladium catalyst. This reactivity profile makes it a favored substrate for the introduction of aryl, alkyl, or alkynyl groups at the 4-position.
The strategic importance of fluorinated aromatic compounds in drug discovery cannot be overstated. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Therefore, reagents like this compound are crucial for the synthesis of novel pharmaceutical candidates.
The Primary Alternatives: Ethyl 2-Fluoro-4-bromobenzoate and Ethyl 2-Fluoro-4-chlorobenzoate
The most logical and practical alternatives to this compound are its bromo and chloro analogues. The choice between these reagents often comes down to a balance of reactivity, cost, and availability.
| Reagent | Key Features |
| This compound | Highest Reactivity: The weak C-I bond facilitates rapid oxidative addition, often requiring milder reaction conditions. |
| Ethyl 2-Fluoro-4-bromobenzoate | Moderate Reactivity & Cost-Effectiveness: Offers a good balance between reactivity and cost. The C-Br bond is more stable than C-I but still readily undergoes oxidative addition. |
| Ethyl 2-Fluoro-4-chlorobenzoate | Highest Stability & Lowest Cost: The strong C-Cl bond requires more forcing reaction conditions (e.g., specialized ligands, higher temperatures) for efficient coupling. |
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. To provide a clear comparison, we will examine the performance of the iodo, bromo, and chloro analogues in a representative Suzuki-Miyaura coupling with phenylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of Ethyl 2-Fluoro-4-halobenzoates.
Hypothetical Comparative Data:
The following table summarizes typical, expected yields for the Suzuki-Miyaura coupling of the three reagents under standardized conditions. It is important to note that actual yields can vary depending on the specific catalyst system, base, solvent, and temperature used.
| Halogen (X) | Typical Reaction Conditions | Typical Yield (%) |
| Iodo (I) | Pd(PPh₃)₄ (2 mol%), Na₂CO₃, Toluene/H₂O, 80 °C, 2h | >95% |
| Bromo (Br) | Pd(PPh₃)₄ (3 mol%), K₂CO₃, Dioxane/H₂O, 100 °C, 6h | 85-95% |
| Chloro (Cl) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%), K₃PO₄, Toluene/H₂O, 110 °C, 12h | 70-85% |
Analysis of Performance:
-
This compound: Consistently provides the highest yields in the shortest reaction times and under the mildest conditions. This is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1]
-
Ethyl 2-Fluoro-4-bromobenzoate: Represents a highly practical alternative, offering excellent yields, albeit requiring slightly more forcing conditions than the iodo analogue. For many applications, the cost savings associated with the bromo-reagent outweigh the need for slightly longer reaction times or higher temperatures.
-
Ethyl 2-Fluoro-4-chlorobenzoate: The significantly stronger C-Cl bond makes this the most challenging substrate of the three. Achieving high yields often necessitates the use of more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times. However, the low cost and high stability of chloroarenes make them attractive for large-scale industrial processes where catalyst optimization is feasible.
Mechanistic Rationale for Reactivity Differences
The observed reactivity trend (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is primarily governed by the energetics of the oxidative addition step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The initial and often rate-determining step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The strength of the carbon-halogen bond is the critical factor here:
-
C-I Bond: ~272 kJ/mol
-
C-Br Bond: ~336 kJ/mol
-
C-Cl Bond: ~409 kJ/mol
The weaker C-I bond has a lower activation energy for cleavage, leading to a faster rate of oxidative addition. Conversely, the much stronger C-Cl bond requires a more electron-rich and sterically demanding ligand on the palladium center to facilitate its cleavage.
Synthetic Protocols
Synthesis of Ethyl 2-Fluoro-4-bromobenzoate
A common and reliable method for the synthesis of Ethyl 2-Fluoro-4-bromobenzoate involves a Sandmeyer reaction starting from 4-bromo-2-fluoroaniline, followed by esterification.[2]
Workflow Diagram:
Caption: Synthetic workflow for Ethyl 2-Fluoro-4-bromobenzoate.
Step-by-Step Protocol:
-
Diazotization: To a stirred suspension of 4-bromo-2-fluoroaniline in aqueous HBr at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in aqueous HBr. The mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to drive the reaction to completion.
-
Work-up and Isolation: After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-fluoro-4-bromobenzoic acid.
-
Esterification: The crude acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[3] The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Final Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The final product, Ethyl 2-Fluoro-4-bromobenzoate, is purified by column chromatography.
Synthesis of Ethyl 2-Fluoro-4-chlorobenzoate
The synthesis of Ethyl 2-Fluoro-4-chlorobenzoate can be achieved through a similar Sandmeyer reaction sequence starting from 4-chloro-2-fluoroaniline, followed by esterification.[4][5]
Conclusion and Recommendations
The choice between this compound and its bromo and chloro analogues is a nuanced decision that depends on the specific requirements of the synthetic project.
-
For exploratory and small-scale synthesis where high reactivity and rapid reaction times are prioritized, This compound remains the reagent of choice.
-
For general laboratory use and scale-up , Ethyl 2-Fluoro-4-bromobenzoate offers an excellent compromise between reactivity and cost, providing high yields under reasonably mild conditions.
-
For large-scale industrial applications where cost is a primary driver and investment in catalyst and process optimization is justifiable, Ethyl 2-Fluoro-4-chlorobenzoate presents a viable and economical option.
By understanding the inherent reactivity differences and having access to reliable synthetic protocols for each alternative, researchers can make informed decisions to optimize their synthetic routes, balancing efficiency, cost, and scalability.
References
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Search Results. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2008). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
-
Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. [Link]
-
Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. [Link]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (1969). The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Comparative Guide: Validation of Ethyl 2-Fluoro-4-iodobenzoate Synthesis
Subject: Ethyl 2-Fluoro-4-iodobenzoate (CAS: 205750-82-9) Primary Application: Intermediate for Suzuki-Miyaura cross-coupling in medicinal chemistry (biaryl scaffold synthesis). Validated Method: In-Situ Acid Chloride Activation (Thionyl Chloride/Ethanol).
Executive Summary
This guide evaluates three synthetic routes for the preparation of This compound . While standard acid-catalyzed Fischer esterification is the baseline approach, our validation data suggests that Thionyl Chloride (
The presence of electron-withdrawing groups (Fluorine at C2, Iodine at C4) on the benzoic acid ring deactivates the carbonyl carbon, rendering standard equilibrium-based Fischer esterification sluggish (Yield: ~65-70%). The validated
Methodology Comparison
The following table summarizes the performance of the three most common synthetic strategies for this substrate.
| Metric | Method A: Fischer Esterification | Method B: In-Situ Acid Chloride (Validated) | Method C: Alkylation ( |
| Reagents | |||
| Mechanism | Equilibrium (Reversible) | Activation (Irreversible) | |
| Yield | 65% - 72% | 92% - 96% | 80% - 85% |
| Reaction Time | 12 - 24 Hours | 3 - 5 Hours | 4 - 8 Hours |
| Purification | Aqueous workup + Column | Evaporation + Wash (No Column) | Aqueous workup + Removal of DMF |
| Scalability | High (Low cost) | High (Process preferred) | Moderate (DMF waste disposal) |
| Atom Economy | High | Moderate ( | Low (Stoichiometric salt waste) |
Deep Dive: The Validated Protocol (Method B)
Rationale for Selection
The In-Situ Acid Chloride method is selected as the gold standard for this specific substrate.
-
Causality: The ortho-fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), reducing the electron density at the carbonyl carbon. While this theoretically aids nucleophilic attack, the steric bulk of the ortho-substituent and the reversibility of the Fischer method often lead to incomplete conversion.
-
Thermodynamic Drive:
reacts with the carboxylic acid to form the acid chloride and (gas) + (gas). The evolution of gas drives the reaction forward, breaking the equilibrium constraints inherent to Method A. -
Self-Validating Workup: The byproducts are volatile (
, , excess ). This allows for a "concentrate and load" approach, often bypassing chromatography.
Validated Experimental Protocol
Scale: 10.0 g (37.6 mmol) of 2-Fluoro-4-iodobenzoic acid.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Solvation: Suspend 2-Fluoro-4-iodobenzoic acid (10.0 g) in absolute Ethanol (100 mL). The solid may not fully dissolve initially.[1]
-
Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (
, 4.1 mL, 56.4 mmol, 1.5 eq) dropwise over 15 minutes.-
Observation: The suspension will clear as the reaction proceeds and the acid chloride forms/reacts.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 4 hours.
-
Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material acid (
, streaking) should disappear; product ester ( ) will appear.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove Ethanol and excess
. -
Redissolve the residue in Diethyl Ether or EtOAc (100 mL).
-
Critical Wash: Wash with Saturated
( mL) to neutralize trace HCl and remove any unreacted organic acid. -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Result: Clear to pale yellow oil/low-melting solid. Yield: ~10.2 g (94%).
Analytical Validation Criteria
To verify the identity of the synthesized this compound, look for these specific NMR signatures.
-
1H NMR (CDCl3, 400 MHz):
-
1.39 (t, 3H,
of ethyl). -
4.38 (q, 2H,
of ethyl). -
7.50–7.80 (m, 3H, Aromatic). Note: The proton at C3 (between F and I) will show distinct coupling constants due to F-H coupling (
).
-
1.39 (t, 3H,
-
13C NMR:
-
Carbonyl peak at
ppm (doublet due to C-F coupling). -
C-F carbon doublet at
ppm ( ).
-
Visualized Workflows
Reaction Mechanism & Process Flow
The following diagram illustrates the transformation pathway, highlighting the irreversible activation step that distinguishes this method from Fischer esterification.
Caption: Figure 1. The irreversible activation pathway using Thionyl Chloride ensures high conversion by removing water from the equilibrium equation.
Decision Matrix for Purification
Use this logic flow to determine if column chromatography is necessary.
Caption: Figure 2. Purification decision tree. The acidic nature of the starting material allows for efficient removal via basic wash, often negating the need for chromatography.
References
-
PrepChem. Synthesis of Ethyl-4-iodobenzoate (Analogous Protocol). Retrieved from [Link]
-
Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Retrieved from [Link]
-
PubChem. Ethyl 4-iodobenzoate (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to Cross-Coupling Methods for the Synthesis of Ethyl 2-Fluoro-4-aryl/alkenyl/alkynyl/amino-benzoates
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Ethyl 2-Fluoro-4-iodobenzoate stands as a valuable and versatile building block, offering a reactive handle for the introduction of diverse molecular fragments. The presence of the electron-withdrawing ester and the ortho-fluoro substituent presents unique challenges and opportunities in cross-coupling catalysis. This guide provides an in-depth, data-driven comparison of five prominent palladium-catalyzed cross-coupling methodologies for the derivatization of this key intermediate: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions.
The selection of an appropriate cross-coupling strategy is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This document moves beyond a mere recitation of protocols to offer insights into the mechanistic underpinnings of each reaction, guiding the rational selection of catalysts, ligands, and conditions to achieve optimal outcomes.
The Strategic Importance of this compound
The 2-fluoro-4-substituted benzoic acid motif is prevalent in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making its incorporation a key strategy in drug design. The iodine at the 4-position provides a highly reactive site for palladium-catalyzed cross-coupling, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.
Comparative Analysis of Cross-Coupling Yields
The following table summarizes typical yields and reaction conditions for the cross-coupling of this compound with various partners, providing a quantitative basis for methodological comparison. It is important to note that yields are highly dependent on the specific coupling partner and optimization of reaction parameters.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | 80-90 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 90-98 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95 |
Mechanistic Insights and Rationale for Experimental Design
A deep understanding of the catalytic cycles governing these transformations is crucial for troubleshooting and optimization. Below, we dissect the mechanism of each reaction and provide a rationale for the selection of reaction components.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly employed, air-stable precatalyst that readily generates the active Pd(0) species. The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For more challenging couplings, specialized ligands such as SPhos can be employed to enhance catalytic activity.[1]
-
Base: A base is essential to activate the boronic acid for transmetalation.[2] An aqueous solution of a carbonate base like K₂CO₃ is often effective and environmentally benign. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble base and boronate salt, promoting efficient reaction at the interface.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: Tolerant and Versatile
The Stille reaction offers excellent functional group tolerance and is particularly useful when the corresponding boronic acid is unstable or unavailable.[3][4] The primary drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Stille couplings. The mechanism is similar to the Suzuki reaction, with the key difference being the transmetalation step from the organostannane.
-
Additives: In some cases, the addition of a stoichiometric amount of a copper(I) salt can accelerate the transmetalation step.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used to prevent hydrolysis of the organostannane.
Diagram of the Stille Catalytic Cycle:
Caption: Catalytic cycle of the Stille coupling.
The Heck Reaction: Olefination of Aryl Halides
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted olefins.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand, such as tri(o-tolyl)phosphine, is critical for both catalyst stability and for influencing the regioselectivity of the alkene insertion.
-
Base: A hindered amine base, such as triethylamine, is required to neutralize the hydrogen halide generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used to facilitate the dissolution of the reactants and the palladium catalyst.
Diagram of the Heck Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is the most widely used method for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl halide.[6] It is characterized by its mild reaction conditions, often proceeding at room temperature.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction employs a dual catalytic system. A palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while a copper(I) co-catalyst, typically CuI, is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both to neutralize the hydrogen halide byproduct and to act as a solvent.
-
Solvent: Aprotic solvents like THF or DMF are commonly used.
Diagram of the Sonogashira Catalytic Cycle:
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[7] This reaction is of immense importance in the pharmaceutical industry.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos are designed to promote the reductive elimination of the arylamine product, which is often the rate-limiting step. Palladium precatalysts like Pd₂(dba)₃ are commonly used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide is a frequent choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Sources
- 1. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Ethyl 2-Fluoro-4-iodobenzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and functional materials, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-Fluoro-4-iodobenzoate, a halogenated aromatic ester, presents a versatile scaffold for the introduction of molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed kinetic analysis of its performance in key transformations—Suzuki-Miyaura coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr)—and offers a comparative perspective against viable alternative reagents. The insights presented herein are grounded in established mechanistic principles and supported by experimental data from analogous systems, aiming to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of this compound
This compound possesses two distinct halogen atoms, each with a characteristic reactivity profile. The iodine atom, with its relatively weak C-I bond, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The fluorine atom, in contrast, is a poor leaving group in such reactions but strongly activates the aromatic ring towards nucleophilic attack at the ortho position, a consequence of its high electronegativity. This orthogonal reactivity allows for selective and sequential functionalization, making it a valuable synthon in multi-step syntheses.
Kinetic Profile in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[1] The kinetics of these reactions are influenced by a multitude of factors, including the nature of the aryl halide, the catalyst system (metal precursor and ligand), the base, and the solvent. While specific kinetic data for this compound is not extensively documented, a robust understanding can be extrapolated from studies on structurally similar aryl iodides.
Suzuki-Miyaura Coupling: A Kinetic Comparison
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a widely employed transformation.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[2]
The oxidative addition step is often the rate-determining step, and its rate is highly dependent on the C-X bond strength of the aryl halide (C-I < C-Br < C-Cl).[3] Consequently, aryl iodides like this compound are expected to exhibit faster reaction kinetics compared to their bromide or chloride counterparts.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Reactions of Various Aryl Halides
| Aryl Halide | Relative Initial Rate (vs. Iodobenzene) | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Iodobenzene | 1.00 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | [Generic Data] |
| 4-Bromoanisole | ~0.01 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | [2] |
| 4-Chloroanisole | <<0.001 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | [3] |
| Ethyl 4-iodobenzoate (estimated) | >1.00 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | - |
Note: The relative rate for Ethyl 4-iodobenzoate is an estimation based on the electronic effect of the ester group. The electron-withdrawing nature of the ester is expected to accelerate the oxidative addition step.
The fluorine substituent in this compound is not anticipated to significantly hinder the Suzuki-Miyaura coupling at the iodine position. In fact, its electron-withdrawing nature may further enhance the rate of oxidative addition.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: A Kinetic Perspective
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne, a reaction of great importance in the synthesis of conjugated materials and pharmaceuticals.[4] The reaction typically involves a dual catalytic system of palladium and copper.[5]
Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium center is a crucial step influencing the overall reaction rate. While direct kinetic data for this compound is scarce, a comparative analysis with electronically similar aryl iodides provides valuable insights.[6]
Table 2: Performance of Palladium Catalysts in the Sonogashira Coupling of Aryl Iodides with Electron-Withdrawing Groups
| Catalyst | Ligand | Typical Reaction Time (h) | Typical Yield (%) | Comments | Reference |
| Pd(PPh3)4 | PPh3 | 6-24 | 70-95 | Standard, reliable catalyst | [6] |
| PdCl2(PPh3)2 | PPh3 | 4-12 | 80-98 | Often shows higher activity than Pd(PPh3)4 | [6] |
| Pd(OAc)2 | SPhos | 1-6 | 90-99 | Bulky, electron-rich phosphine ligands accelerate the reaction | [6] |
The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the oxidative addition step, leading to faster reaction rates compared to electron-neutral or electron-rich aryl iodides.[7]
Diagram 2: Experimental Workflow for Kinetic Monitoring of Sonogashira Coupling
Caption: A general workflow for monitoring the kinetics of a Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): The Role of the Fluorine Substituent
The presence of the strongly electron-withdrawing fluorine atom and the ester group on the aromatic ring makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being ortho to the ester group, activates the C-F bond for nucleophilic attack.
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[8] The rate of this reaction is influenced by the nature of the leaving group, the nucleophile, and the electron-withdrawing groups on the aromatic ring.
For SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed cross-coupling reactions.[9] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Table 3: Relative Reactivity of Aryl Halides in SNAr Reactions
| Aryl Halide | Relative Rate | Nucleophile | Solvent | Reference |
| Aryl Fluoride | High | Various | Polar Aprotic | [9] |
| Aryl Chloride | Moderate | Various | Polar Aprotic | [9] |
| Aryl Bromide | Low | Various | Polar Aprotic | [9] |
| Aryl Iodide | Very Low | Various | Polar Aprotic | [9] |
Therefore, in a reaction with a suitable nucleophile, the fluorine atom of this compound is expected to be displaced in preference to the iodine atom.
Diagram 3: SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Alternative Reagents and Comparative Performance
While this compound is a versatile reagent, several alternatives can be considered depending on the specific synthetic goal.
Table 4: Comparison of this compound with Alternative Reagents
| Reagent | Key Reactions | Advantages | Disadvantages |
| Ethyl 2-Fluoro-4-bromobenzoate | Suzuki, Sonogashira, SNAr | Lower cost than the iodo analogue. | Slower kinetics in cross-coupling reactions. |
| Ethyl 4-Iodobenzoate | Suzuki, Sonogashira | Higher reactivity in cross-coupling than bromo/chloro analogues. | Lacks the fluorine for subsequent SNAr. |
| Mthis compound | Suzuki, Sonogashira, SNAr | Similar reactivity to the ethyl ester. | Potential for transesterification side reactions. |
| 2-Fluoro-4-iodotoluene | Suzuki, Sonogashira | Lacks the ester group, which may be desirable in some syntheses. | Different electronic properties affecting reactivity. |
The choice of reagent will ultimately depend on a careful consideration of factors such as desired reactivity, cost, availability, and the specific functional groups required in the final product.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is essential for reaction optimization and scale-up. The following are generalized protocols for monitoring the kinetics of the reactions discussed.
Protocol for Monitoring Suzuki-Miyaura Coupling by HPLC
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 mmol).
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) that does not interfere with the reaction.
-
Solvent Addition: Add a degassed solvent (e.g., 10 mL of toluene) via syringe.
-
Reaction Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature and begin vigorous stirring. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., a mixture of ethyl acetate and water).
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material, product, and internal standard.
-
Data Processing: Plot the concentration of the starting material versus time to determine the reaction rate and calculate the rate constant.
Protocol for Monitoring SNAr Reactions by 19F NMR Spectroscopy
-
Reaction Setup: In an NMR tube, dissolve this compound (0.1 mmol) and a suitable nucleophile (e.g., 1.1 mmol of a primary amine) in a deuterated polar aprotic solvent (e.g., DMSO-d6).
-
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) that does not react with the components of the reaction mixture.
-
Reaction Initiation: Place the NMR tube in the pre-heated NMR spectrometer probe. The first spectrum is recorded as soon as possible (t=0).
-
Data Acquisition: Acquire 19F NMR spectra at regular time intervals.
-
Data Processing: Integrate the signals corresponding to the fluorine atom of the starting material and the product. The disappearance of the starting material signal and the appearance of the product signal (or the fluoride ion signal) can be used to monitor the reaction progress and determine the rate constant.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering orthogonal reactivity at its two halogen centers. Its participation in palladium-catalyzed cross-coupling reactions is characterized by rapid kinetics at the C-I bond, while the C-F bond is activated for SNAr reactions. This guide has provided a comparative kinetic analysis based on data from analogous systems, offering a framework for predicting its behavior and selecting appropriate reaction conditions. The provided experimental protocols serve as a starting point for researchers to conduct their own detailed kinetic studies, enabling a deeper understanding of the reaction mechanisms and facilitating the development of robust and efficient synthetic methodologies. The judicious choice between this compound and its alternatives, guided by the principles outlined in this document, will undoubtedly contribute to the advancement of chemical synthesis and drug discovery.
References
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules. 2021. Available at: [Link].
-
Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. ResearchGate. Available at: [Link].
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences. 2022. Available at: [Link].
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link].
-
Suzuki cross-coupling reaction. YouTube. 2020. Available at: [Link].
-
Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. ResearchGate. Available at: [Link].
-
Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. ResearchGate. Available at: [Link].
-
A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry. 2015. Available at: [Link].
-
Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ResearchGate. Available at: [Link].
-
Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. ResearchGate. Available at: [Link].
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. 2010. Available at: [Link].
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. Available at: [Link].
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link].
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Omega. 2021. Available at: [Link].
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. 2014. Available at: [Link].
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. 2022. Available at: [Link].
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019. Available at: [Link].
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link].
-
Recent Advances in Sonogashira Reactions. Chemical Society Reviews. 2011. Available at: [Link].
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. 2022. Available at: [Link].
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link].
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis. 2017. Available at: [Link].
-
Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. 2015. Available at: [Link].
-
Ethyl 4-iodobenzoate. PubChem. Available at: [Link].
-
Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
-
Suzuki reaction. Wikipedia. Available at: [Link].
-
Unlocking Chemical Synthesis with Ethyl 4-Iodobenzoate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ethyl 2-Fluoro-4-iodobenzoate: A Cost-Benefit Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Ethyl 2-Fluoro-4-iodobenzoate (CAS 205750-82-9) has emerged as a highly versatile and strategic reagent, particularly in the construction of complex aryl scaffolds.[1][2] This guide provides an in-depth cost-benefit analysis of its use, objectively comparing its performance against common alternatives with supporting experimental insights to inform your synthetic choices.
Physicochemical Properties and Strategic Value
The utility of this compound stems from the specific arrangement of its functional groups on the aromatic ring. The presence of three distinct handles—an ester, a fluorine atom, and an iodine atom—offers orthogonal reactivity for sequential chemical transformations.
| Property | Value | Source |
| CAS Number | 205750-82-9 | [1][2] |
| Molecular Formula | C₉H₈FIO₂ | [1] |
| Molecular Weight | 294.06 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | Typically ≥97% | [1] |
The key to its strategic value lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bonds, making it exceptionally reactive in palladium-catalyzed cross-coupling reactions.[3][4] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times.[3] The ortho-fluoro substituent, meanwhile, can serve multiple roles, including acting as a directing group or modulating the electronic properties and metabolic stability of the final molecule, a crucial consideration in drug design.[5]
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7][8] Its performance is best understood when compared directly to its less reactive, but often cheaper, bromo- and chloro-analogs.
The Reactivity Hierarchy: The general reactivity trend for aryl halides in these catalytic cycles is I > Br > Cl >> F .[4][7][9] This is a direct consequence of the bond dissociation energies, where the C-I bond is the weakest and thus most susceptible to the initial, often rate-limiting, oxidative addition step with the palladium catalyst.[4][10]
-
Ethyl 4-bromo-2-fluorobenzoate: A common and less expensive alternative.
-
Ethyl 4-chloro-2-fluorobenzoate: Even more cost-effective, but significantly less reactive, often requiring specialized, bulky, and electron-rich phosphine ligands to achieve reasonable yields.[11][12]
The Suzuki-Miyaura reaction is a fundamental tool for creating C-C bonds.[7][13] The choice of halide profoundly impacts the required reaction conditions.
| Parameter | Ethyl 2-Fluoro-4-iodo benzoate | Ethyl 4-bromo -2-fluorobenzoate | Ethyl 4-chloro -2-fluorobenzoate |
| Typical Reaction Temp. | Room temperature to 80 °C | 80 °C to 110 °C | >100 °C, often with microwave heating |
| Catalyst Loading | 1-2 mol% Pd | 2-5 mol% Pd | 3-5 mol% Pd with specialized ligands |
| Typical Ligands | Standard phosphines (e.g., PPh₃) | Bulky phosphines (e.g., SPhos, XPhos) | Highly electron-rich ligands (e.g., tBu₃P) |
| Reaction Time | 1-6 hours | 6-24 hours | 12-48 hours |
| Typical Yield | >90% | 70-90% | 50-80% |
| Reference Insights | The C-I bond's weakness facilitates faster oxidative addition.[3] | Requires more energy to break the C-Br bond. | The strength of the C-Cl bond necessitates highly active catalysts and forcing conditions.[12] |
Causality Behind Experimental Choices: The higher intrinsic reactivity of the C-I bond means that less thermal energy is required to overcome the activation barrier for oxidative addition.[3] This allows for the use of lower temperatures, which can be crucial for substrates with thermally sensitive functional groups. The reduced catalyst loading directly translates to lower costs and less palladium contamination in the final product, simplifying purification.
Cost-Benefit Analysis: When is the "Iodo" Worth It?
While the upfront cost per gram of this compound is higher than its bromo- or chloro-counterparts, a holistic cost-benefit analysis must consider the entire synthetic workflow.
Factors to Consider:
-
Reagent Cost: Ethyl 4-bromo-2-fluorobenzoate is generally more economical on a per-gram basis.[14]
-
Catalyst & Ligand Cost: The milder conditions required for the iodo-compound often permit the use of cheaper, simpler palladium sources and ligands. The more challenging couplings with bromo- and especially chloro-arenes necessitate expensive, proprietary, and air-sensitive phosphine ligands, which can significantly increase the overall cost.[12]
-
Energy Costs: Lower reaction temperatures and shorter reaction times for the iodo-compound lead to reduced energy consumption, a significant factor in process scale-up.
-
Time (Personnel Cost): Faster reactions increase throughput and reduce labor costs. A reaction that finishes in a single shift is far more efficient than one requiring overnight heating and monitoring.
-
Downstream Processing: Higher yields and cleaner reaction profiles with the iodo-reagent often simplify purification, reducing solvent usage and the need for multiple chromatographic steps.
-
Mild conditions are required for sensitive substrates.
-
High throughput and rapid synthesis are priorities.
-
Maximizing yield is critical for a precious downstream intermediate.
-
Simplifying purification and reducing metal contamination are key process goals.
The bromo-analog represents a viable, cost-effective alternative for more robust substrates where longer reaction times and slightly lower yields are acceptable.
Experimental Protocols & Methodologies
The following protocols provide a self-validating system for comparing the reagents. The rationale behind each step is explained to demonstrate trustworthiness and expertise.
Protocol 1: Suzuki-Miyaura Coupling of this compound (High-Efficiency Method)
This protocol leverages the high reactivity of the C-I bond for an efficient, room-temperature coupling.
dot
Caption: Workflow for Suzuki coupling with the iodo-reagent.
Methodology:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Rationale: K₃PO₄ is a moderately strong base effective in promoting transmetalation without hydrolyzing the ester.[3] Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source sufficient for the reactive C-I bond.
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Rationale: Oxygen can deactivate the Pd(0) catalyst, so its rigorous exclusion is critical for reproducibility.
-
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane/water (4:1 mixture) via syringe.
-
Rationale: The aqueous mixture helps dissolve the inorganic base and facilitates the catalytic cycle.[3] Degassing removes dissolved oxygen.
-
-
Reaction: Stir the mixture at 60°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Gentle heating is sufficient. Completion is validated by the disappearance of the starting material.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).
-
Rationale: This removes the inorganic salts and water-soluble components.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, a reaction widely used in materials science and medicinal chemistry.[8]
Methodology:
-
Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add 10 mL of anhydrous, degassed solvent (e.g., THF or Toluene) followed by an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 mmol).
-
Rationale: The amine acts as both the base and often as a solvent. Rigorous degassing is critical to prevent oxidative homo-coupling.[15]
-
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor for completion by TLC or GC-MS.
-
Workup & Purification: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.[15]
dot
Caption: Decision matrix for reagent selection.
References
- A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- This compound. Fluorochem.
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
- Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Benchchem.
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available from: [Link]
- A Comparative Guide to Alternative Reagents for Ethyl 2-Bromobenzoate in the Synthesis of Polysubstituted Aromatics. Benchchem.
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
- A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions. Benchchem.
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. Available from: [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. Available from: [Link]
- A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
- preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate. Benchchem.
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available from: [Link]
-
Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. ResearchGate. Available from: [Link]
-
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. ResearchGate. Available from: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]
-
205750-82-9,this compound. LookChemicals. Available from: [Link]
-
Synthesis of Ethyl-4-iodobenzoate (Compound 29). PrepChem.com. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
-
Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. National Institutes of Health. Available from: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. National Institutes of Health. Available from: [Link]
-
Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate. Amazon Web Services. Available from: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available from: [Link]
-
An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journals. Available from: [Link]
-
Ethyl 4-bromo-2-fluorobenzoate. Oakwood Chemical. Available from: [Link]
Sources
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- 2. 205750-82-9,this compound [lookchemicals.com]
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- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. Ethyl 4-bromo-2-fluorobenzoate [oakwoodchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Comparison of Ethyl 2-Fluoro-4-iodobenzoate Isomers
This guide details the spectroscopic differentiation of Ethyl 2-Fluoro-4-iodobenzoate from its structural isomers. It is designed for medicinal chemists and analytical scientists requiring rigorous identification protocols during the synthesis of pharmaceutical intermediates (e.g., for Suzuki-Miyaura coupling).
Executive Summary & Strategic Importance
This compound (CAS: 205750-82-9) is a critical scaffold in drug discovery, particularly for generating bi-aryl systems via the reactive C4-iodine position while leveraging the C2-fluorine for metabolic stability or conformational locking.
During synthesis—typically via esterification of the corresponding benzoic acid or Sandmeyer-type reactions—regioisomeric impurities can arise. The most common confounding isomers are Ethyl 3-fluoro-4-iodobenzoate and Ethyl 5-fluoro-2-iodobenzoate . Misidentification leads to incorrect substitution patterns in downstream SAR (Structure-Activity Relationship) studies.
This guide provides a definitive spectroscopic decision matrix to distinguish these isomers using
Structural Analysis of Key Isomers
Understanding the scalar coupling (
| Isomer | Structure Description | Key | Key |
| Target: 2-Fluoro-4-iodo | F at C2, I at C4. Ester at C1.[1][2][3] | H3 appears as a doublet of doublets (dd) with large | |
| Isomer A: 3-Fluoro-4-iodo | F at C3, I at C4. Ester at C1.[1][2][3] | H2 is isolated (singlet-like) or small coupling; H5/H6 show ortho coupling. | |
| Isomer B: 5-Fluoro-2-iodo | F at C5, I at C2. Ester at C1.[1][2][3] | H6 is deshielded (ortho to ester) and shows meta coupling to F. |
Detailed Spectroscopic Comparison
A. Proton NMR (
H NMR) Diagnostics
The aromatic region (7.0 – 8.5 ppm) is the fingerprint zone. The ester protons (Ethyl group: quartet ~4.4 ppm, triplet ~1.4 ppm) are identical across isomers and offer no diagnostic value.
1. Target: this compound [4]
-
H6 (Ortho to Ester): Appears as a triplet-like dd at ~7.7–7.8 ppm. It couples to H5 (
Hz) and H-F ( –8 Hz). -
H3 (Ortho to F, Ortho to I): Appears at ~7.5–7.6 ppm.[2][3] This is the most distinct signal, showing a large doublet due to
(~9–10 Hz) and a fine splitting from meta-H5. -
H5 (Meta to F, Ortho to I): Appears at ~7.5 ppm as a doublet of doublets.
2. Isomer: Ethyl 3-Fluoro-4-iodobenzoate
-
H2 (Ortho to Ester, Ortho to F): Appears as a doublet of doublets (looks like a singlet with fine structure) at ~7.6–7.7 ppm. The coupling is small (
is often smaller here due to crowding, or distinct). Crucially, it lacks the strong ortho H-H partner. -
H5 (Ortho to I): Appears as a triplet/dd at ~7.8 ppm (deshielded by Iodine).
-
H6 (Ortho to Ester): Appears as a doublet (
Hz).[3][5]
3. Isomer: Ethyl 5-Fluoro-2-iodobenzoate
-
H6 (Ortho to Ester, Ortho to F): This proton is heavily deshielded by the ester and F, often appearing > 7.8 ppm.
-
H3/H4: The proton ortho to Iodine (H3) is distinct.
-
Note: In 2-iodo isomers, the steric bulk of iodine ortho to the ester forces the ester out of plane, often causing an upfield shift of the ethyl CH2 compared to the 4-iodo isomers.
B. Carbon-13 NMR (
C NMR) & C-F Coupling
C NMR provides absolute confirmation via C-F coupling constants (| Carbon Position | Coupling Type | Typical | Diagnostic Utility |
| Ipso (C-F) | 240 – 260 Hz | Identifies the carbon directly attached to F. | |
| Ortho (C-H) | 20 – 25 Hz | Identifies carbons adjacent to F. | |
| Meta (C-H) | 5 – 10 Hz | Identifies carbons two bonds away. |
-
In 2-Fluoro-4-iodo: The Carbonyl carbon (C=O) will show a doublet splitting (
Hz) because F is at the 2-position (close to the ester). -
In 3-Fluoro-4-iodo: The Carbonyl carbon will appear as a singlet (or very broad) because F is at the 3-position (too far, 4 bonds away). This is a binary Go/No-Go test.
C. Infrared (IR) Spectroscopy
While less specific than NMR, IR can flag regioisomers based on carbonyl shift and C-F stretching.
-
C=O Stretch:
-
2-Fluoro: ~1725–1735 cm
(F is inductive, increasing wavenumber, but conjugation effects compete). -
4-Fluoro/Non-ortho: ~1715–1720 cm
.
-
-
Fingerprint: The C-I stretch typically appears weak around 500–600 cm
.
Experimental Data Summary Table
The following table synthesizes comparative data. Note: Shifts are approximate (CDCl
| Feature | This compound (Target) | Ethyl 3-Fluoro-4-iodobenzoate | Ethyl 5-Fluoro-2-iodobenzoate |
| ~7.8 ppm (dd) (Couples to F and H5) | ~7.7 ppm (s/d) (H2 is isolated) | ~7.5–7.6 ppm (m) (Shielded/crowded) | |
| ~7.5 ppm (dd) | ~7.8 ppm (t) | ~7.9 ppm (d) | |
| Doublet ( | Singlet | Doublet ( | |
| -108 ppm | -95 to -100 ppm | -113.4 ppm | |
| Key Differentiator | H3 is a dd ( | H2 is isolated | H3/H4 pattern & |
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical flow for identifying the correct isomer using standard analytical equipment.
Figure 1: Spectroscopic decision tree for differentiating ethyl fluoro-iodobenzoate regioisomers.
Experimental Protocol: Characterization
To ensure reproducibility, follow this standardized characterization workflow.
Reagents & Equipment:
-
Solvent: CDCl
(99.8% D) with 0.03% TMS (v/v). -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Instrument: 400 MHz NMR or higher recommended for resolving H-F coupling.
Procedure:
-
Sample Prep: Dissolve the isolated oil/solid in CDCl
. Ensure the solution is clear; filter through a cotton plug if necessary to remove inorganic salts (e.g., LiCl from coupling reactions). -
Acquisition:
- H: 16 scans, spectral width -2 to 14 ppm.
- F: Run uncoupled first to determine shift, then proton-coupled if detailed splitting analysis is needed.
- C: Minimum 512 scans. Look specifically at the 160–170 ppm region for the carbonyl splitting.
-
Analysis:
-
Calibrate to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Measure the coupling constant of the most downfield aromatic proton. If
Hz and it is a doublet, it is likely ortho-H-H. If it is a doublet of doublets with one Hz, it is likely ortho-H-F.
-
References
-
University of Strathclyde. (2014). Critical ligand and salt effects in organomagnesiate-promoted synthesis. (Includes data for Ethyl 5-fluoro-2-iodobenzoate). Retrieved January 31, 2026, from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-iodobenzoate Infrared Spectrum. National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]
-
PubChem. (2025).[1][6] this compound Compound Summary. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
Sources
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- 2. Ethyl 4-iodobenzoate(51934-41-9) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 205750-82-9 CAS|2-氟-4-碘苯甲酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 2-Fluoro-4-iodobenzoate
Executive Summary & Chemical Identity
Ethyl 2-fluoro-4-iodobenzoate (CAS: 205750-82-9) is a halogenated organic intermediate commonly used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2] Proper disposal is critical not merely for regulatory compliance, but because the iodine moiety presents unique downstream hazards during incineration.[3]
Unlike standard organic waste, iodine-containing compounds can release elemental iodine (
Physicochemical Profile
| Parameter | Data | Operational Implication |
| CAS Number | 205750-82-9 | Use for waste manifesting. |
| Molecular Formula | High halogen content requires specific destruction methods. | |
| Physical State | Solid or Oil (purity dependent) | May require dissolution in compatible solvent for transfer. |
| Hazard Codes | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract. |
| Reactivity | Sensitive to strong oxidizers/bases | Do NOT mix with oxidizing acids (e.g., Nitric) in waste streams. |
Waste Segregation Logic (The "Why" & "How")
The most common failure mode in laboratory disposal is the commingling of halogenated and non-halogenated streams.
The Mechanism of Failure:
If this compound is placed in a "General Organic" (Non-Halogenated) waste drum, that drum is often sent to fuel-blending facilities for energy recovery. These facilities are generally not equipped with the wet scrubbers necessary to capture the corrosive
Decision Matrix: Waste Stream Selection
The following logic gate determines the correct disposal path for your specific sample.
Figure 1: Segregation logic ensures iodine-bearing waste reaches a facility equipped with acid gas scrubbers.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the waste container, ensure it is chemically stable.
-
Quench Reactive Intermediates: If the benzoate is part of a reaction mixture (e.g., containing unreacted boronic acids or palladium catalysts), quench the reaction first.
-
Why: Active catalysts can generate heat or gas in the waste drum.
-
-
PH Check: Ensure the waste is neutral (pH 6-8).
-
Why: Acidic conditions can accelerate the hydrolysis of the ester or liberation of
from the aryl iodide.
-
Phase 2: Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Avoid: Metal containers. The iodine content can cause pitting corrosion in steel drums over time.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 3: Labeling (Critical for Downstream Safety)
Your label must communicate the specific hazard to the waste technicians. Do not simply write "Waste."
-
Primary Content: "Halogenated Organic Waste"[4]
-
Constituents: "this compound, [Solvent Name]"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
Specific Warning: "CONTAINS IODINE - DO NOT AUTOCLAVE"
Critical Warning: Never autoclave waste containing iodine compounds.[3] The heat and pressure can volatilize iodine, contaminating the autoclave and exposing the lab to toxic purple vapors [1].
Emergency Procedures: Spills and Exposure
In the event of a spill, the primary risk is the dispersion of fluorinated/iodinated dust or vapors.
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills.
Specific Decontamination Note: If the material has decomposed and released iodine (visible as brown/purple staining), treat the surface with a 10% Sodium Thiosulfate solution.
-
Chemistry:
-
This reduces toxic elemental iodine to colorless, water-soluble iodide ions, which are safer to clean up [2].
Regulatory & Compliance Context
US EPA Classification
Under RCRA (Resource Conservation and Recovery Act), this material does not typically carry a specific "P" or "U" listing unless discarded as a pure commercial chemical product. However, it is regulated based on its characteristics:[4][5]
-
Halogenated Solvents (F-Codes): If mixed with spent methylene chloride or chloroform, the entire mixture carries an F001/F002 code [3].
-
Characteristic Waste: If the waste exhibits toxicity (via TCLP) or reactivity, it must be coded accordingly.
-
Best Practice: Always declare it as "Non-RCRA Regulated Halogenated Organic" if pure, or apply the solvent codes if mixed. The presence of Fluorine and Iodine mandates thermal destruction in a facility permitted for halogenated waste (combustion temp >1100°C with scrubbing) [4].
Transport (DOT)
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (this compound)[1][6][7]
-
UN Number: UN 3077 (if solid) or UN 3082 (if liquid)
-
Class: 9
-
Packing Group: III
References
-
Case Western Reserve University EHS. (2023). Disposal of Iodine and Iodine-Containing Materials. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Iodine: Emergency Response Card. NIOSH. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 2-Iodobenzoate | 1829-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. case.edu [case.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 205750-82-9 | this compound - AiFChem [aifchem.com]
- 7. This compound | CAS 205750-82-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




